5-Methoxyquinolin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635122 | |
| Record name | 5-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643069-43-6 | |
| Record name | 5-Methoxy-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxyquinolin-4-ol: A Core Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core basic properties of 5-Methoxyquinolin-4-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related analogues and general principles of quinolin-4-ol chemistry to provide a foundational resource for research and development activities.
Physicochemical Properties
The quinoline scaffold is a key feature in numerous pharmaceuticals and bioactive molecules. The introduction of a methoxy group at the 5-position and a hydroxyl group at the 4-position of the quinoline ring system results in this compound, a compound with potential for further chemical exploration. While specific experimental data for this compound is scarce, the following table summarizes key physicochemical properties, drawing upon data from its isomers and the parent quinolin-4-one structure to provide estimated values.
| Property | Value (this compound) | Notes and Comparative Data for Isomers |
| Molecular Formula | C₁₀H₉NO₂ | Consistent for all methoxyquinolin-4-ol isomers. |
| Molecular Weight | 175.18 g/mol | Consistent for all methoxyquinolin-4-ol isomers. |
| CAS Number | 1466525-83-6 | |
| Melting Point (°C) | Not available | 7-Methoxyquinolin-4-ol: 75-77 °C.[1] |
| Boiling Point (°C) | Not available | 7-Methoxyquinolin-4-ol: 351.8 ± 22.0 °C (Predicted).[1] |
| Solubility | Not available | 7-Methoxyquinolin-4-ol is soluble in Methanol.[1] Generally, quinolin-4-ols exhibit limited solubility in water and better solubility in organic solvents. |
| pKa | Not available | 7-Methoxyquinolin-4-ol: 4.16 ± 0.40 (Predicted).[1] The pKa is influenced by the position of the methoxy group. |
Synthesis of Methoxyquinolin-4-ols: A General Protocol
The most common and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The following is a general protocol that can be adapted for the synthesis of this compound using 3-methoxyaniline and a suitable β-ketoester like ethyl acetoacetate.
Experimental Protocol: Conrad-Limpach-Knorr Synthesis
Materials:
-
3-Methoxyaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Ethanol
-
Catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure to obtain the crude intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate.
-
-
Cyclization:
-
Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Dilute the cooled mixture with a suitable organic solvent like diethyl ether or hexane to precipitate the product.
-
Collect the solid product by filtration and wash with the same solvent to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of quinolin-4-ol derivatives.
References
5-Methoxyquinolin-4-ol chemical structure and CAS number
This technical guide provides a comprehensive overview of 5-Methoxyquinolin-4-ol, including its chemical structure, identifiers, and relevant, albeit limited, technical data. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of quinoline derivatives.
Chemical Structure and Identification
This compound is a heterocyclic organic compound belonging to the quinoline family. The presence of a methoxy group at the 5th position and a hydroxyl group at the 4th position of the quinoline ring defines its specific structure and chemical properties.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 1466525-83-6 |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not widely available in the public domain. The following table includes computed properties for the closely related isomer, 7-Methoxyquinolin-4-ol, which can serve as a preliminary reference.
| Property | Value (for 7-Methoxyquinolin-4-ol) | Reference |
| Molecular Weight | 175.18 g/mol | [1] |
| XLogP3 | 0.6 | [1] |
| Exact Mass | 175.063328530 Da | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
Synthesis of Quinolone-4-ones: A General Approach
Generalized Experimental Protocol: Gould-Jacobs Reaction
This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.
Step 1: Condensation of Aniline and EMME
-
A mixture of the appropriately substituted aniline (e.g., 3-methoxyaniline for the synthesis of this compound) (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol) is heated at approximately 120°C for 1 hour.[4]
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid intermediate is washed with a non-polar solvent, such as n-hexane, and filtered to yield the diethyl anilinomethylenemalonate derivative.[4]
Step 2: Thermal Cyclization
-
The intermediate from Step 1 is dissolved in a high-boiling point solvent, such as diphenyl ether.[4]
-
A catalytic amount of an acid, for instance, 2-chlorobenzoic acid, may be added.[4]
-
The solution is heated to a high temperature (e.g., 250°C), potentially using microwave irradiation, for a period of 2 hours to induce cyclization.[4]
-
After cooling, the reaction mixture is treated with a non-polar solvent like n-hexane to precipitate the crude 4-hydroxyquinoline-3-carboxylate product.[4]
-
The solid is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Step 3: Hydrolysis and Decarboxylation (if necessary)
-
The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid.
-
Subsequent decarboxylation, often by heating, yields the final quinolin-4-one product.[3]
Generalized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of quinolin-4-one derivatives via the Gould-Jacobs pathway.
Caption: A generalized workflow for the synthesis of quinolin-4-one derivatives.
Biological Activity and Signaling Pathways
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] For instance, some 8-methoxyquinoline derivatives have shown strong antifungal and antibacterial activities.[7] However, there is a notable lack of specific studies on the biological activity and associated signaling pathways of this compound.
Signaling Pathway Information
Extensive searches of scientific literature and databases did not yield any specific information regarding the signaling pathways modulated by this compound. Further research is required to elucidate its biological targets and mechanisms of action.
Caption: Current status of signaling pathway information for this compound.
Conclusion
This compound is a defined chemical entity with the CAS number 1466525-83-6. While general synthetic routes for the quinolin-4-one scaffold are well-established, specific experimental protocols and comprehensive characterization data for this particular derivative are scarce in publicly accessible resources. Furthermore, its biological activity and role in cellular signaling pathways remain to be investigated. This guide provides a foundation based on the available information for related compounds and highlights the need for further research to fully characterize this compound and explore its potential applications.
References
- 1. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Quinoline Scaffold as a Privileged Structure
An In-depth Technical Guide to the Quinoline Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone scaffold in medicinal chemistry.[1] Its structure, consisting of a benzene ring fused to a pyridine ring, provides a unique combination of rigidity, aromaticity, and the ability to participate in hydrogen bonding, making it an ideal framework for interacting with a wide array of biological targets.[2][3] This versatility has earned quinoline the designation of a "privileged scaffold," as its derivatives consistently demonstrate a broad spectrum of potent pharmacological activities.[4][5]
Historically, the quinoline core is found in the natural alkaloid quinine, the first effective treatment for malaria.[6] This discovery paved the way for the development of synthetic quinoline-based antimalarials like chloroquine and mefloquine.[7][8] Beyond infectious diseases, the quinoline moiety is integral to drugs targeting cancer, bacteria, fungi, and inflammation.[1][9] In oncology, quinoline derivatives have been successfully developed as kinase inhibitors and topoisomerase inhibitors, with numerous candidates in clinical trials.[10][11] The scaffold's synthetic tractability, allowing for functionalization at various positions, enables chemists to fine-tune the physicochemical and pharmacological properties of new chemical entities, optimizing their efficacy, selectivity, and pharmacokinetic profiles.[12] This guide provides a comprehensive overview of the quinoline scaffold, including quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key mechanisms and workflows.
Quantitative Biological Activity Data
The potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for enzymatic targets or their minimum inhibitory concentration (MIC) against microbial pathogens. The following tables summarize the reported activities of various quinoline derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | [13] |
| Quinoline-Chalcone (12e) | HCT-116 (Colon) | 5.34 | [13] |
| Quinoline-Chalcone (12e) | MCF-7 (Breast) | 5.21 | [13] |
| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | [2] |
| Imidazo[4,5-c]quinoline (39) | (mTOR inhibition) | 1.4 | [2] |
| Imidazo[4,5-c]quinoline (39) | (PI3Kα inhibition) | 0.9 | [2] |
| 2-styrylquinoline (48) | (EGFR inhibition) | 2.23 | [2] |
| 2-styrylquinoline (49) | (EGFR inhibition) | 1.11 | [2] |
| 4-anilinoquinoline (16) | (PKN3 inhibition) | 0.014 | [14] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [15] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [15] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 µg/mL | [16] |
Table 2: Antimalarial Activity of Representative Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| Quinoline-Triazole Hybrid (137) | Pf3D7 (Chloroquine-Sensitive) | 0.17 | [17] |
| Quinoline-Triazole Hybrid (137) | PfW2 (Chloroquine-Resistant) | 0.20 | [17] |
| Chloroquine | Pf3D7 (Chloroquine-Sensitive) | 0.023 | [17] |
| Chloroquine | PfW2 (Chloroquine-Resistant) | 0.53 | [17] |
| Ferroquine-based Hybrid (30) | PfNF54 (Chloroquine-Sensitive) | 0.10 | [17] |
Table 3: Antibacterial Activity of Representative Quinoline Derivatives
| Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolones | |||
| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [18] |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [18] |
| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [18] |
| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [18] |
| Non-Fluoroquinolones | |||
| p-CF₃ substituted quinoline (4) | MRSA | 0.75 | [19] |
| p-CF₃ substituted quinoline (4) | VRE | 0.75 | [19] |
| p-isopropyl phenyl substituted quinoline (6) | MRSA | 1.5 | [19] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [20] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the quinoline scaffold and for the evaluation of the cytotoxic activity of its derivatives.
Synthesis of the Quinoline Scaffold
Two of the most classical and robust methods for synthesizing the quinoline core are the Skraup and Friedländer syntheses.
Protocol 3.1.1: The Skraup Synthesis of Quinoline
The Skraup synthesis is a powerful method involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[21] This reaction is highly exothermic and requires careful control.[21]
-
Reagents:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole, as oxidizing agent)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g, as a moderator)[21]
-
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.[21]
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The temperature will rise.
-
Add the ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[21]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. If it becomes too vigorous, temporarily remove the heat source or cool the flask.[22]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction is complete.[21]
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Isolate the crude quinoline product via steam distillation. The quinoline and unreacted nitrobenzene will co-distill.[21]
-
Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify the final product by distillation, collecting the fraction that boils at 235-237°C.[21]
-
Protocol 3.1.2: The Friedländer Synthesis of Substituted Quinolines
The Friedländer synthesis offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[4][10][23]
-
Reagents:
-
2-aminobenzaldehyde or appropriate 2-aminoaryl ketone (1 equivalent)
-
A carbonyl compound with an α-methylene group (e.g., acetaldehyde, acetone, ethyl acetoacetate) (1-1.2 equivalents)
-
Catalyst: Acid (e.g., p-toluenesulfonic acid) or Base (e.g., NaOH, KOH)
-
Solvent: Ethanol or an appropriate solvent for the reactants
-
-
Procedure:
-
Dissolve the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of the chosen acid or base to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure.
-
The crude residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure quinoline derivative.
-
Biological Evaluation: Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of chemical compounds on cancer cell lines by measuring metabolic activity.[7][24]
Protocol 3.2.1: MTT Cytotoxicity Assay
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Quinoline test compounds, dissolved in DMSO to make a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., anhydrous DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Sterile 96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells (medium only).[15]
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[1][13]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[25]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the samples spectrophotometrically at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to correct for background signals.[7][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.[15]
-
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual summaries of complex biological pathways and experimental processes.
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR and c-Met, thereby blocking downstream pro-survival signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2][9]
Mechanism of Action for Quinoline Antimalarials
Quinoline-containing antimalarials like chloroquine act during the blood stage of the parasite's life cycle. They accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijmphs.com [ijmphs.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific physicochemical properties, detailed synthesis protocols, and biological activities of 5-Methoxyquinolin-4-ol is limited. This guide provides foundational information based on available data for the compound and general knowledge of related quinolin-4-one structures. Further experimental investigation is necessary to fully characterize this compound.
Core Compound Information
This compound is a heterocyclic organic compound belonging to the quinolin-4-one family. The presence of a methoxy group and a hydroxyl group suggests potential for hydrogen bonding and specific interactions in biological systems. Quinolin-4-one derivatives are known to exhibit a wide range of biological activities, making them of interest in medicinal chemistry and drug discovery.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 1466525-83-6 | [1][2] |
| Molecular Formula | C10H9NO2 | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Purity | 95%-98% (as commercially available) | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Physicochemical Properties
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature. However, the synthesis of substituted quinolin-4-ones is well-established, with the Conrad-Limpach-Knorr synthesis being a common method.[3] This reaction typically involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization.[3]
For the synthesis of this compound, a plausible approach would involve the reaction of 3-methoxyaniline with an appropriate β-ketoester, such as ethyl malonate, followed by intramolecular cyclization. The general workflow for such a synthesis is depicted below.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of quinoline and quinolin-4-one derivatives is known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]
For instance, other methoxy-substituted compounds have been shown to interact with key cellular signaling pathways. Some methoxyisoflavones induce apoptosis in cancer cells by inhibiting the ERK and Akt signaling pathways.[5] Similarly, methoxy derivatives of resveratrol have demonstrated anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways.[6]
Given these precedents, it is plausible that this compound could exhibit biological activity through modulation of similar pathways. However, this remains speculative without direct experimental evidence.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Future Directions
To fully elucidate the potential of this compound for drug development, the following experimental investigations are imperative:
-
Physicochemical Characterization: Experimental determination of solubility in various solvents, melting point, pKa, and logP.
-
Synthesis and Optimization: Development and validation of a robust and scalable synthesis protocol.
-
Biological Screening: Comprehensive screening for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed studies to identify the specific molecular targets and signaling pathways involved.
This technical guide serves as a foundational resource for researchers interested in this compound. The lack of specific data highlights a clear opportunity for novel research to characterize this compound and explore its therapeutic potential.
References
- 1. This compound, CasNo.1466525-83-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. 1466525-83-6|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-Methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyquinolin-4-ol is a heterocyclic organic compound belonging to the quinolin-4-one class. Derivatives of quinolin-4-one are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antibacterial, and antiviral agents.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies used to determine these properties and presents a framework for reporting the data.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following tables provide a template for presenting solubility data for this compound in various solvents and at different pH values.
Solubility in Common Solvents
The equilibrium solubility is typically determined using the shake-flask method at a controlled temperature.
Table 1: Hypothetical Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
| DMSO | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available |
pH-Dependent Aqueous Solubility
The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.
Table 2: Hypothetical Aqueous Solubility of this compound at Various pH Values at 37°C
| pH | Buffer System | Solubility (µg/mL) |
| 1.2 | SGF (Simulated Gastric Fluid) | Data not available |
| 4.5 | Acetate Buffer | Data not available |
| 6.8 | Phosphate Buffer | Data not available |
| 7.4 | SIF (Simulated Intestinal Fluid) | Data not available |
| 9.0 | Borate Buffer | Data not available |
Stability Data
Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under various stress conditions to accelerate the degradation process.[2][3]
Forced Degradation Studies
The following table summarizes the results of hypothetical forced degradation studies on this compound.
Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Major Degradants Formed |
| 0.1 M HCl (60°C) | 24 | Data not available | Data not available | Data not available |
| 0.1 M NaOH (60°C) | 24 | Data not available | Data not available | Data not available |
| 3% H₂O₂ (RT) | 24 | Data not available | Data not available | Data not available |
| Thermal (80°C) | 48 | Data not available | Data not available | Data not available |
| Photolytic (ICH Q1B) | 24 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of a compound in a given solvent at a specific temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, buffer, or organic solvent).
-
Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours). The presence of excess solid should be visually confirmed.
-
Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment (Forced Degradation)
Forced degradation studies are performed to identify potential degradation products and pathways.[4]
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Solution Preparation: Solutions of this compound are prepared in suitable solvents.
-
Stress Application: The solutions are subjected to various stress conditions as outlined by ICH guidelines (Q1A/Q1B), including acidic, basic, oxidative, thermal, and photolytic stress.[2]
-
Time-Point Analysis: Aliquots are withdrawn at predetermined time intervals.
-
Chromatographic Analysis: The samples are analyzed using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Data Evaluation: The percentage of the remaining parent compound and the formation of degradation products are quantified to determine the degradation profile and kinetics.
Potential Signaling Pathways
Quinolin-4-one derivatives have been investigated for their potential to interact with various biological targets. The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activity of related compounds.
Inhibition of VEGFR-2 Signaling
Some quinolin-4-one derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5]
Caption: Potential Inhibition of the VEGFR-2 Signaling Pathway.
Inhibition of PDE5 Signaling
Certain quinoline derivatives have been identified as potent inhibitors of Phosphodiesterase 5 (PDE5), an enzyme involved in the degradation of cyclic Guanosine Monophosphate (cGMP).[6]
Caption: Potential Inhibition of the PDE5 Signaling Pathway.
Conclusion
While specific experimental data for this compound is currently limited, this guide provides a robust framework for the systematic evaluation of its solubility and stability. The outlined experimental protocols and data presentation formats are essential for the rigorous characterization of this and other novel chemical entities in the drug discovery and development pipeline. Further research is warranted to elucidate the precise physicochemical properties and biological activities of this compound.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of 5-Methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of their pharmacological profiles. 5-Methoxyquinolin-4-ol, in particular, represents a promising but under-characterized molecule. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for its synthesis and characterization. Due to the current absence of published experimental spectra for this compound, this document leverages data from structurally related analogs and foundational spectroscopic principles to serve as a valuable resource for researchers in drug discovery and development.
Predicted Spectroscopic Data
The following sections and tables outline the anticipated spectroscopic characteristics of this compound. These predictions are derived from the known spectral properties of the quinolin-4-ol core and the influence of a methoxy group at the 5-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3]
¹H NMR (Proton NMR):
The expected ¹H NMR spectrum would likely be recorded in a solvent such as DMSO-d₆ to ensure the solubility of the quinolinol. The signals would correspond to the aromatic protons of the quinoline ring system and the methoxy group protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 - 12.5 | br s | - | -OH (hydroxyl) |
| ~8.0 - 8.2 | d | ~4.5 - 5.5 | H-2 |
| ~7.5 - 7.7 | t | ~7.5 - 8.5 | H-7 |
| ~7.2 - 7.4 | d | ~7.5 - 8.5 | H-8 |
| ~6.8 - 7.0 | d | ~7.5 - 8.5 | H-6 |
| ~6.0 - 6.2 | d | ~4.5 - 5.5 | H-3 |
| ~3.9 - 4.1 | s | - | -OCH₃ (methoxy) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet of the hydroxyl proton is exchangeable with D₂O.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Quaternary carbons, those without attached protons, typically show weaker signals.[4]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C-4 |
| ~155 - 160 | C-5 |
| ~145 - 150 | C-8a |
| ~140 - 145 | C-2 |
| ~130 - 135 | C-7 |
| ~120 - 125 | C-4a |
| ~110 - 115 | C-8 |
| ~105 - 110 | C-3 |
| ~100 - 105 | C-6 |
| ~55 - 60 | -OCH₃ |
Note: Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (methoxy) |
| 1650 - 1630 | Strong | C=O stretch (keto tautomer) |
| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1280 - 1240 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[3]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~175 | [M]⁺ (Molecular ion) |
| ~160 | [M - CH₃]⁺ (Loss of a methyl radical) |
| ~147 | [M - CO]⁺ (Loss of carbon monoxide) |
| ~132 | [M - CO - CH₃]⁺ (Subsequent loss of methyl) |
| ~119 | [M - 2CO]⁺ or further fragmentation |
Note: The fragmentation pattern of quinoline alkaloids can be complex and may involve rearrangements. The loss of a methyl radical from the methoxy group and the loss of carbon monoxide are common fragmentation pathways for such structures.[5][6][7][8]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Conrad-Limpach Reaction
A common and effective method for synthesizing 2- and 4-quinolinols is the Conrad-Limpach reaction.[3]
-
Step 1: Condensation. To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added. The mixture is stirred at reflux for 2-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl (3-methoxyphenylamino)malonate.
-
Step 2: Cyclization. The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to approximately 250 °C for 30-60 minutes. The reaction is monitored by TLC.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: The exact mass and fragmentation pattern are determined using a high-resolution mass spectrometer, with electrospray ionization (ESI) being a common technique for such compounds.[5]
Visualizations
General Synthetic and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinolinol derivative like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a quinolinol derivative.
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust, predictive overview of its key spectroscopic features. The tabulated data and generalized protocols offer a solid foundation for researchers aiming to synthesize, identify, and further investigate this and related quinolinol compounds. The provided workflow visualization further clarifies the logical progression from synthesis to structural confirmation, which is central to the advancement of new therapeutic agents.
References
- 1. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Potential Research Areas for 5-Methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this class, quinolin-4-one derivatives have garnered significant attention. This technical guide focuses on 5-Methoxyquinolin-4-ol, a specific derivative with potential for further investigation in drug discovery and development. Due to the limited publicly available data on this exact compound, this guide will leverage information on structurally related analogs to propose potential research avenues and provide standardized experimental protocols for its evaluation.
Synthesis of this compound
The synthesis of this compound can be approached using established methods for quinolin-4-one synthesis. The Conrad-Limpach-Knorr synthesis is a widely adopted and reliable method for preparing 4-hydroxyquinolines. This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization. For the synthesis of this compound, the logical precursors would be 3-methoxyaniline and an appropriate β-ketoester like ethyl acetoacetate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Conrad-Limpach-Knorr Synthesis (Adapted)
Materials:
-
3-Methoxyaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation:
-
In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 140-150°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Allow the mixture to cool to room temperature. The resulting product is the intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. This intermediate can often be used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat the high-boiling point solvent to approximately 250°C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Ethanol will distill off during the addition.
-
After the addition is complete, maintain the reaction mixture at 250°C for an additional 30-60 minutes.
-
Allow the reaction mixture to cool to below 100°C.
-
Pour the cooled mixture into a non-polar solvent like hexanes or petroleum ether to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.
-
-
Purification:
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Wash the basic solution with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid until the product precipitates.
-
Collect the purified this compound by vacuum filtration, wash with deionized water until the washings are neutral, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Potential Research Areas and Biological Activities
Based on the known biological activities of structurally similar quinoline derivatives, several key research areas are proposed for this compound.
Anticancer Activity
The quinolin-4-one scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to target various cellular pathways involved in cancer progression.
Potential Targets and Mechanisms:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers.
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline-based compounds have been shown to inhibit key components of this pathway.[1][2]
-
Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.
Proposed Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for evaluating the anticancer potential of this compound.
Quantitative Data from Related Compounds (for reference):
| Compound Class | Cell Line | Assay | IC50 (µM) |
| 5-Methoxyquinoline Derivative | HCT15 (Colon Cancer) | Cell Viability | 5.6[3] |
| 5-Methoxyquinoline Derivative | MDA-MB-231 (Breast Cancer) | Cell Viability | 2.45[3] |
| 8-Methoxy-indoloquinoline | HCT116 (Colon Cancer) | Cell Viability | 0.33[1] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.[4]
Neuroprotective Activity
Neurodegenerative diseases are a growing health concern, and there is a critical need for new neuroprotective agents. Certain flavonoids and related heterocyclic compounds have shown promise in this area.
Potential Mechanisms:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The quinoline scaffold may possess antioxidant properties.
-
Inhibition of Parthanatos: Parthanatos is a form of programmed cell death mediated by the overactivation of PARP-1, which is implicated in neuronal death in conditions like stroke and Parkinson's disease. Some methoxy-substituted flavonoids have been identified as inhibitors of this pathway.[5]
-
Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases.
Proposed Experimental Workflow for Neuroprotection Assays:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a general procedure for assessing the neuroprotective effects of a compound against an oxidative insult in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or glutamate)
-
96-well plates
-
MTT solution
-
Solubilization solution
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in the appropriate medium and maintain them at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay as described in the anticancer activity section to determine the extent of neuroprotection.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. The quinoline core is present in some anti-inflammatory drugs.
Potential Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Modulation of Inflammatory Signaling Pathways: The compound could potentially modulate key inflammatory signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.[6][7]
Proposed Signaling Pathway for Anti-inflammatory Action:
Caption: Proposed inhibition of MAPK and NF-κB signaling by this compound.
Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol uses the Griess assay to measure the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
In a new 96-well plate, add 50 µL of the cell supernatant.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
While direct experimental data for this compound is limited, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. The experimental protocols detailed in this guide provide a standardized framework for the systematic evaluation of this compound. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound using the methodologies outlined herein to fully elucidate its therapeutic potential and contribute to the growing body of knowledge on quinoline-based pharmacophores.
References
- 1. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 2. [PDF] Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | Semantic Scholar [semanticscholar.org]
- 3. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methoxy-Substituted Quinolines in Modern Drug Discovery: An In-depth Technical Guide
For Immediate Release
A Comprehensive Whitepaper on the Biological Significance and Therapeutic Potential of Methoxy-Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the multifaceted biological significance of methoxy-substituted quinolines, a class of heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry. The strategic incorporation of methoxy groups onto the quinoline core profoundly influences their physicochemical properties and biological activities, leading to a broad spectrum of therapeutic applications. This document provides a detailed exploration of their anticancer, antimalarial, antimicrobial, neuroprotective, and cardiovascular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Methoxy-substituted quinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively block downstream signaling, thereby inhibiting the formation of new blood vessels that supply tumors.[1]
Quantitative Data: Anticancer Activity of Methoxy-Substituted Quinolines
| Compound | Methoxy Position | Cancer Cell Line | Activity (IC50) | Reference |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 6-OCH3 | T47D (Breast) | 16 ± 3 nM | [2] |
| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | LOX IMVI (Melanoma) | 0.116 µM | [3] |
| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | SR (Leukemia) | 0.133 µM | [3] |
| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | NCI-H226 (NSCLC) | 0.343 µM | [3] |
| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | COLO205 (Colon) | 0.401 µM | [3] |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | 5-OCH3 | EZH2 Inhibition | 1.2 µM | [4] |
| Quinoline 13 (a 2-arylquinoline) | Not specified | HeLa (Cervical) | 8.3 µM | [5] |
| 2-substituted-quinoxaline analogue (Compound 4e) | Methoxy group on phenyl substituent | MCF-7 (Breast) | 11.03 ± 1.047 µM | [6] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., T47D, MCF-7, HeLa)
-
Complete cell culture medium
-
Methoxy-substituted quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Signaling Pathway: VEGFR-2 Inhibition
Antimalarial Activity
Methoxy-substituted quinolines, particularly those with the methoxy group at the 6 or 8-position, have a long history as antimalarial agents, with primaquine being a notable example. These compounds are crucial for their activity against the persistent liver stages of Plasmodium vivax and Plasmodium ovale.
Quantitative Data: Antimalarial Activity of Methoxy-Substituted Quinolines
| Compound | Methoxy Position | Plasmodium Strain | Activity (IC50) | Reference |
| P4Q-158 (6-chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one) | 7-OCH3 | P. berghei (liver stage) | 3.07 nM | [10] |
| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline (2a) | 6-OCH3 | P. berghei (in vivo) | Active at 20 mg/kg | [12] |
| T3.5 (3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone) | 6-OCH3 (on acridinone) | P. falciparum (Dd2) | 77.3 nM | [10] |
| T3.5 (3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone) | 6-OCH3 (on acridinone) | P. falciparum (TM90-C2B) | 71.3 nM | [10] |
Experimental Protocol: In Vitro Antimalarial SYBR Green I-based Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum in erythrocytes by quantifying the amount of parasite DNA.
Materials:
-
96-well microplates
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
Methoxy-substituted quinoline compounds
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.[13]
-
Parasite Inoculation: Add parasitized erythrocytes (0.5-1% parasitemia, 2% hematocrit) to each well.[13]
-
Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[13]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature.[13]
-
Fluorescence Measurement: Read the fluorescence with excitation at ~485 nm and emission at ~530 nm.[13]
-
Data Analysis: Calculate the percentage of parasite growth inhibition compared to drug-free controls to determine the IC50 value.[13]
Antimicrobial Activity
Methoxy-substituted quinolines also exhibit a range of antimicrobial activities against various bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with other essential cellular processes.
Quantitative Data: Antimicrobial Activity of Methoxy-Substituted Quinolines
| Compound | Methoxy Position | Microorganism | Activity (MIC in µg/mL) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | 7-OCH3 | E. coli | 7.81 | [14] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | 7-OCH3 | C. albicans | 31.125 | [14] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfadiazine) benzenesulfonamide (3d) | 7-OCH3 | E. coli | 31.25 | [14] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(guanidine) benzenesulfonamide (3c) | 7-OCH3 | E. coli | 62.50 | [14] |
| Quinoxaline derivative 2d | Methoxy group on phenyl substituent | E. coli | 8 | |
| Quinoxaline derivative 3c | Methoxy group on phenyl substituent | E. coli | 8 | |
| Pentacyclic quinoxaline 10 | Methoxy group on phenyl substituent | C. albicans | 16 | |
| Pentacyclic quinoxaline 10 | Methoxy group on phenyl substituent | A. flavus | 16 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Methoxy-substituted quinoline compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [nld.promega.com]
- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methoxyquinolin-4-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyquinolin-4-ol is a heterocyclic organic compound belonging to the quinolone family. The quinolone scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous synthetic drugs with a wide range of biological activities. The presence of a methoxy group at the 5-position of the quinolin-4-ol core can significantly influence its physicochemical properties and biological activity, making it and its derivatives promising candidates for drug discovery and development.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and known and potential biological activities. It details experimental protocols for key synthetic and biological evaluation methods and explores the potential mechanisms of action through signaling pathway diagrams.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be estimated based on closely related analogs, such as 7-Methoxyquinolin-4-ol. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Source/Method |
| Molecular Formula | C₁₀H₉NO₂ | - |
| Molecular Weight | 175.18 g/mol | - |
| CAS Number | 1466525-83-6 | [1][2] |
| Appearance | Likely a solid, powder to crystal | Analogy |
| Melting Point | Not available | - |
| Boiling Point | ~351.8±22.0 °C | Predicted for 7-methoxy-4-quinolinol[3] |
| Density | ~1.258±0.06 g/cm³ | Predicted for 7-methoxy-4-quinolinol[3] |
| pKa | ~4.16±0.40 | Predicted for 7-methoxy-4-quinolinol[3] |
| LogP | ~0.6 | Predicted for 7-methoxy-4-quinolinol[4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Solubility | Soluble in methanol | Predicted for 7-methoxy-4-quinolinol[3] |
Synthesis of this compound
The most common and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis .[5][6][7][8] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, 3-methoxyaniline and a suitable β-ketoester, such as ethyl acetoacetate, would be the starting materials.
Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). The reaction can be performed neat or in a solvent like ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the enamine intermediate is complete, if a solvent was used, it can be removed under reduced pressure. The resulting intermediate is often a viscous oil and can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Place the crude enamine intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.
-
Heat the mixture to approximately 250 °C.[5] This high temperature is crucial for the electrocyclic ring closure.
-
Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature, which should cause the this compound product to precipitate.
-
Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Conrad-Limpach synthesis workflow for this compound.
Biological Activities and Known Derivatives
Quinolone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] The specific activity is highly dependent on the substitution pattern on the quinolone ring.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinolone derivatives. The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone, a compound with a similar substitution pattern, has shown significant antimitotic activity by inducing cell cycle arrest in the G2/M phase.[10] The presence of a 5-hydroxyl group and a 7-methoxy group were found to be essential for this activity.[10] While direct data for this compound is not available, it is plausible that it and its derivatives could exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of anticancer action for quinolones are believed to be inhibition of topoisomerases and protein kinases.[9][11]
Table 2: Anticancer Activity of Representative Quinolone Derivatives (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-hydroxy-7-methoxy-2-phenyl-4-quinolone | K562 (Leukemia) | Not specified, but active | [10] |
| 2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinolone | K562 (Leukemia) | Most active in series | [10] |
| 4-Quinolone-3-carboxamide derivative | MDA-MB-231 (Breast) | Low µM range | [12] |
| 4-Quinolone-3-carboxamide derivative | MCF-7 (Breast) | 13.2 and 20.4 | [12] |
Antimicrobial Activity
The quinolone core is the basis for a major class of antibiotics, the fluoroquinolones. Substitutions on the quinolone ring significantly impact the antibacterial spectrum and potency.[13][14] The C-5 position substituent, in particular, can influence in-vitro potency, with amino and hydroxyl groups often showing the greatest improvement against Gram-positive organisms.[15] A methoxy group at the C-8 position has been shown to enhance activity against Gram-positive bacteria and anaerobes.[11] Therefore, this compound derivatives are promising candidates for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Representative Quinolone Derivatives (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| AM-1155 (6-fluoro-8-methoxy quinolone) | Staphylococcus aureus | 0.10 (MIC₉₀) | [16] |
| AM-1155 (6-fluoro-8-methoxy quinolone) | Streptococcus pneumoniae | 0.39 (MIC₉₀) | [16] |
| AM-1155 (6-fluoro-8-methoxy quinolone) | Enterococcus faecalis | 0.78 (MIC₉₀) | [16] |
| Ofloxacin | Enterobacteriaceae | <2 | [17] |
Mechanisms of Action and Signaling Pathways
The biological activities of quinolones are primarily attributed to their ability to inhibit key cellular enzymes, leading to the disruption of essential processes like DNA replication and cell signaling.
Inhibition of Topoisomerases
A well-established mechanism of action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, and the eukaryotic topoisomerase I and II.[9][18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Quinolones stabilize the covalent enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately, cell death.[19]
Mechanism of topoisomerase II inhibition by quinolone derivatives.
Inhibition of Protein Kinases
Recent research has highlighted the role of quinolone derivatives as inhibitors of various protein kinases.[9][11] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Quinolone derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, as well as downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[9][20]
Inhibition of key kinase signaling pathways by quinolone derivatives.
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][14][21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][23][24][25]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Kinase Inhibition Assay
Various assay formats are available to measure kinase activity and its inhibition. A common method is a luminescence-based assay that quantifies ATP consumption.[4][17]
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate, and the buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Signal Detection: Add a detection reagent that converts the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.
General experimental workflow for the evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic accessibility of the quinolone core allows for extensive structural modifications to optimize potency and selectivity. The likely mechanisms of action, including the inhibition of topoisomerases and protein kinases, offer multiple avenues for therapeutic intervention. Further investigation into the structure-activity relationships of 5-methoxy-substituted quinolones is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore this important chemical space.
References
- 1. This compound, CasNo.1466525-83-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. 1466525-83-6|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. jptcp.com [jptcp.com]
- 7. synarchive.com [synarchive.com]
- 8. Conrad-Limpach Cyclization [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 20. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Conrad-Limpach Synthesis of 5-Methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-Methoxyquinolin-4-ol, a valuable quinoline derivative, via the Conrad-Limpach reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of substituted 4-hydroxyquinolines.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The 4-quinolone scaffold, in particular, is a key pharmacophore in a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The Conrad-Limpach synthesis is a classic and versatile method for the construction of 4-hydroxyquinolines from anilines and β-ketoesters.[2] This reaction proceeds through a two-step sequence involving the initial condensation of the aniline with the β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to afford the 4-hydroxyquinoline product.[3]
This compound, with its methoxy substituent on the benzenoid ring, is a functionalized quinoline with potential applications in medicinal chemistry and materials science. The methoxy group can influence the molecule's electronic properties and biological activity. This document outlines a detailed protocol for the synthesis of 2-methyl-5-methoxyquinolin-4-ol using 3-methoxyaniline and ethyl acetoacetate as readily available starting materials.
Data Presentation
While specific experimental data for this compound is not widely available in the literature, the following table provides expected and typical data based on the synthesis of closely related compounds. Researchers should expect to characterize their product thoroughly to confirm its identity and purity.
| Parameter | Expected Value/Characteristics |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be >200 °C |
| Yield | 60-80% (typical for Conrad-Limpach) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts: δ 11.5-12.5 (s, 1H, OH), 7.0-7.8 (m, 3H, Ar-H), 6.0-6.2 (s, 1H, H-3), 3.9-4.1 (s, 3H, OCH₃), 2.3-2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts: δ 175-180 (C=O), 155-160 (C-O), 140-145 (C-N), 110-140 (Ar-C), 100-105 (C-3), 55-60 (OCH₃), 18-22 (CH₃) |
| IR (KBr, cm⁻¹) | Characteristic peaks: 3200-2500 (br, O-H), 1640-1620 (C=O), 1600-1450 (C=C, Ar), 1250-1200 (C-O, ether) |
| Mass Spectrometry (ESI+) | m/z: 190.0817 [M+H]⁺ |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of 2-methyl-5-methoxyquinolin-4-ol.
Step 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (Condensation)
Materials:
-
3-Methoxyaniline
-
Ethyl acetoacetate
-
Acetic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (100 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by thin-layer chromatography (TLC) until the 3-methoxyaniline is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-5-methoxyquinolin-4-ol (Cyclization)
Materials:
-
Crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Distillation condenser
-
Heating mantle
-
Hexanes or petroleum ether
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation condenser, heat the high-boiling point solvent (e.g., Dowtherm A, 100 mL) to 250 °C.
-
Slowly add the crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate from Step 1 to the hot solvent with vigorous stirring. Control the addition rate to maintain the reaction temperature. Ethanol will distill off during the addition.
-
After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, pour the mixture into a beaker containing hexanes or petroleum ether (200 mL) with vigorous stirring to precipitate the crude product.
-
Filter the crude solid using a Büchner funnel and wash thoroughly with hexanes to remove the high-boiling point solvent.
-
For purification, dissolve the crude solid in a 10% aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the product precipitates out.
-
Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum at 80 °C to yield 2-methyl-5-methoxyquinolin-4-ol.
Mandatory Visualizations
Caption: Conrad-Limpach synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented, the broader class of quinolin-4-ones is of significant interest in drug discovery. Many quinolone derivatives are known to exhibit a range of pharmacological activities, including:
-
Antimicrobial Activity: The quinolone core is central to a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[4]
-
Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents through various mechanisms.
-
Anti-inflammatory Activity: The quinoline scaffold is present in compounds with anti-inflammatory properties.[1]
The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents. The methoxy group can be a site for further functionalization or can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Researchers are encouraged to explore the biological activities of this and related compounds in various disease models.
References
Application Notes and Protocol: Synthesis of 5-Methoxyquinolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a fundamental structural motif present in a wide array of pharmaceuticals and bioactive molecules. Substituted quinolin-4-ols, in particular, serve as crucial intermediates in the synthesis of various therapeutic agents, including antimalarials and kinase inhibitors. 5-Methoxyquinolin-4-ol is a valuable building block in medicinal chemistry and organic synthesis, offering a functionalized core for the development of novel compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the well-established Conrad-Limpach reaction.
Synthesis Overview: The Conrad-Limpach Reaction
The synthesis is achieved through a two-step process:
-
Condensation: An aromatic amine, 3-methoxyaniline, is reacted with a β-dicarbonyl compound, diethyl malonate, to form an intermediate enamine after the elimination of ethanol.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, which induces an intramolecular cyclization reaction to form the quinolin-4-ol ring system.
Experimental Protocol
This protocol is based on established methodologies for quinoline synthesis.[1]
2.1 Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 1.0 |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.1 |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~200 | Solvent |
| Ethanol | C₂H₆O | 46.07 | For washing |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | For work-up |
| Hydrochloric Acid (1 M) | HCl | 36.46 | For work-up |
2.2 Step-by-Step Procedure
Step 1: Condensation of 3-Methoxyaniline and Diethyl Malonate
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 3-methoxyaniline (1.0 eq.) and diethyl malonate (1.1 eq.).
-
Heat the mixture gently to 140-150°C for approximately 2-3 hours. Ethanol will be generated as a byproduct and can be collected in the Dean-Stark trap to monitor the reaction's progress.
-
The reaction can also be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Once the reaction is complete, allow the dark, viscous mixture to cool to approximately 100°C before proceeding to the next step. The product of this step is the intermediate diethyl 2-((3-methoxyphenyl)amino)maleate.
Step 2: Thermal Cyclization
-
Prepare a separate three-necked flask equipped with a mechanical stirrer and a thermometer. Add Dowtherm A (or mineral oil) and preheat it to 250°C.
-
Carefully and slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature between 250-260°C.
-
During the addition, ethanol will distill from the reaction mixture.
-
Maintain the reaction mixture at 250°C for an additional 15-30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100°C. The product will precipitate as a solid.
2.3 Purification
-
Dilute the cooled reaction mixture with petroleum ether or hexane and collect the precipitated solid by vacuum filtration.
-
Wash the crude solid with ethanol to remove residual Dowtherm A.
-
To further purify the product, suspend the solid in a 10% aqueous solution of sodium hydroxide (NaOH) and stir. The quinolinol will dissolve, forming its sodium salt.
-
Filter the solution through a pad of Celite to remove any insoluble impurities.
-
Acidify the filtrate with 1 M hydrochloric acid (HCl) to a pH of approximately 6-7. The this compound will precipitate as a clean solid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhaling vapors, especially during the high-temperature cyclization step.[3]
-
Handling: Methoxyquinoline derivatives may cause skin, eye, and respiratory irritation and can be harmful if swallowed.[4][5] Avoid direct contact and wash hands thoroughly after handling.[6]
-
High Temperatures: Exercise extreme caution when working with the hot Dowtherm A or mineral oil.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes & Protocols: Alternative Synthesis Routes for Substituted Quinolin-4-ones
Introduction
Quinolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds.[1] Their core structure is a fundamental scaffold in a vast array of natural products, synthetic pharmaceuticals, and biologically active molecules.[2] Derivatives of quinolin-4-one exhibit a broad spectrum of pharmacological activities, including antibacterial (e.g., fluoroquinolones), anticancer, antiviral, antimalarial, and anti-inflammatory properties.[2][3] Given their significance, the development of efficient, versatile, and sustainable synthetic methodologies for accessing structurally diverse quinolin-4-ones is a key focus in medicinal chemistry and drug development.[2] This document outlines several classical and modern alternative synthesis routes, providing detailed protocols and comparative data for researchers.
Classical Synthesis Routes
Traditional methods for synthesizing the quinolin-4-one core have been established for over a century and are still widely used. These routes typically involve the cyclization of substituted anilines or anthranilic acid derivatives.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust thermal cyclization method for producing the quinolin-4-one backbone, particularly useful for synthesizing many commercially available drugs like nalidixic acid.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the target quinolin-4-one.[4]
Caption: Workflow of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Reaction [5]
-
Reaction Setup: In a microwave vial (2.5 mL) equipped with a magnetic stir bar, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Microwave Heating: Seal the vial and heat the mixture in a microwave synthesis system to 250 °C. Maintain this temperature for 20 minutes. Note: This is a microwave-accelerated variant; traditional methods involve heating in a high-boiling solvent like diphenyl ether for several hours.[5]
-
Isolation: After cooling the mixture to room temperature, a precipitate will form.
-
Purification: Filter the precipitated product and wash it with 3 mL of ice-cold acetonitrile.
-
Drying: Dry the resulting solid under a vacuum to yield the pure quinolin-4-one derivative.
Conrad-Limpach-Knorr Synthesis
This method involves the condensation of anilines with β-ketoesters.[6] The reaction conditions can be tuned to selectively produce either quinolin-4-ones (kinetic control, lower temperatures) or quinolin-2-ones (thermodynamic control, higher temperatures).[7] The initial condensation forms an enamine or Schiff base, which is then cyclized at high temperatures (around 250 °C), often in an inert solvent like mineral oil to improve yields.[1][6]
Camps Cyclization
The Camps cyclization is a base-catalyzed intramolecular aldol condensation of N-(2-acylaryl)amides.[1] This versatile reaction can yield either quinolin-4-ones or quinolin-2-ones depending on the substrate structure and the strength of the base used.[1][3] A stronger base tends to deprotonate the α-position of the ketone, leading to the formation of a quinolin-4-one.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Application Notes and Protocols for the Synthesis of 5-Methoxyquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary starting materials and synthetic methodologies for the preparation of 5-Methoxyquinolin-4-ol, a valuable quinoline derivative for research and development in medicinal chemistry. The quinolin-4-one scaffold is a key structural motif in numerous biologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.
Introduction
The synthesis of this compound is most commonly achieved through well-established cyclization reactions, primarily the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods rely on the condensation of a substituted aniline with a β-dicarbonyl compound or its equivalent, followed by a thermal or acid-catalyzed cyclization to form the quinoline core. The choice of starting materials is critical and dictates the substitution pattern of the final product. For this compound, the key precursor is 3-methoxyaniline .
Starting Materials and Synthetic Strategies
The selection of the second reactant determines the specific synthetic route and the substitution at the 2 and 3-positions of the quinoline ring. The two most prominent strategies are summarized below.
| Synthetic Strategy | Aniline Precursor | β-Dicarbonyl/Equivalent | Key Reaction Steps |
| Conrad-Limpach Synthesis | 3-Methoxyaniline | Ethyl acetoacetate | 1. Condensation to form an enamine intermediate. 2. Thermal cyclization at high temperature. |
| Gould-Jacobs Reaction | 3-Methoxyaniline | Diethyl ethoxymethylenemalonate | 1. Condensation to form an anilidomethylenemalonate. 2. Thermal cyclization. 3. Saponification and decarboxylation. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Conrad-Limpach and Gould-Jacobs reactions. These protocols are adapted from established procedures for the synthesis of structurally related quinolin-4-ones.
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol describes a two-step synthesis commencing with the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.[1][2][3][4]
Step 1: Condensation of 3-Methoxyaniline and Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents).
-
Catalysis: Add a catalytic amount of a weak acid, such as a few drops of acetic acid or a small amount of p-toluenesulfonic acid.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours or gently heat to 60-80°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the 3-methoxyaniline spot.
-
Work-up: Upon completion, remove the water and ethanol formed during the reaction under reduced pressure. The resulting crude enamine intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Reaction Setup: Place the crude enamine intermediate from Step 1 into a flask containing a high-boiling inert solvent such as Dowtherm A or mineral oil.
-
Cyclization: Heat the mixture with vigorous stirring to approximately 250°C. Maintain this temperature for 30-60 minutes.
-
Monitoring: The progress of the cyclization can be monitored by TLC.
-
Isolation: Allow the reaction mixture to cool to below 100°C. While still warm, pour the mixture into a beaker containing hexanes to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by acid-base extraction. For the latter, dissolve the crude product in a dilute aqueous sodium hydroxide solution, wash with an organic solvent like dichloromethane to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer with hydrochloric acid. Filter the purified solid, wash with water until neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound via Gould-Jacobs Reaction
This protocol outlines the synthesis through the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by cyclization, hydrolysis, and decarboxylation.[5][6][7][8][9][10]
Step 1: Condensation of 3-Methoxyaniline and Diethyl Ethoxymethylenemalonate
-
Reaction Setup: In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).
-
Reaction Conditions: Heat the mixture at 100-120°C for 1-2 hours. The reaction is typically performed neat (without solvent).
-
Monitoring: Monitor the reaction by observing the evolution of ethanol and by TLC analysis.
-
Work-up: After the reaction is complete, allow the mixture to cool. The resulting crude diethyl 2-((3-methoxyphenylamino)methylene)malonate may solidify upon cooling and can be used directly in the next step.
Step 2: Thermal Cyclization, Saponification, and Decarboxylation
-
Cyclization: The crude intermediate from Step 1 is added to a high-boiling solvent like diphenyl ether or Dowtherm A and heated to approximately 250°C for 30-60 minutes to effect cyclization.
-
Saponification: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) and heated to reflux to hydrolyze the ester group.
-
Decarboxylation: The resulting solution containing the sodium salt of the carboxylic acid is then carefully acidified with a strong acid like hydrochloric acid. The carboxylic acid intermediate precipitates and upon further heating, decarboxylates to yield this compound.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound using the two described methods.
References
- 1. Conrad-Limpach Cyclization [drugfuture.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Heterocyclic Carbene-Catalyzed Synthesis of Quinolin-4-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of quinolin-4-ones catalyzed by N-heterocyclic carbenes (NHCs). This method offers a valuable alternative to traditional synthesis routes, often proceeding under mild conditions.[1]
Introduction
Quinolin-4-ones are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. Traditional methods for their synthesis often require harsh conditions, such as high temperatures and strong acids or bases. The use of N-heterocyclic carbenes as organocatalysts has emerged as a powerful strategy for the construction of complex molecules under mild conditions.
This protocol details an NHC-catalyzed approach for the synthesis of quinolin-4-ones from 2-aminobenzaldehydes and α-haloketones. The reaction proceeds via a dehydrative annulation pathway, providing access to a variety of substituted quinolin-4-one scaffolds.[1]
Reaction Principle
The NHC catalyst first activates the 2-aminobenzaldehyde, which then undergoes a reaction with an α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield the final quinolin-4-one product. The proposed catalytic cycle is illustrated in the diagram below.
Experimental Protocol
This protocol is a representative procedure based on established NHC-catalyzed reactions.[1][2] Researchers should optimize conditions for specific substrates.
3.1. Materials and Reagents
-
Substituted 2-aminobenzaldehyde
-
Substituted α-haloketone (e.g., α-bromoacetophenone)
-
NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Base (e.g., Potassium hydroxide, KOH)
-
Anhydrous solvent (e.g., Toluene)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
3.2. Procedure
-
To a dry reaction vessel under an inert atmosphere, add the NHC precursor (e.g., IPr·HCl, 0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL).
-
Add the substituted 2-aminobenzaldehyde (1.0 mmol, 1.0 equiv.).
-
Add the substituted α-haloketone (1.1 mmol, 1.1 equiv.).
-
Add the base (e.g., KOH, 1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired quinolin-4-one.
Data Presentation
The following table summarizes the yields for the synthesis of various quinolin-4-one derivatives using an NHC-catalyzed protocol.
| Entry | 2-Aminobenzaldehyde (R¹) | α-Haloketone (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-Phenylquinolin-4(1H)-one | High |
| 2 | 5-Chloro | Phenyl | 6-Chloro-2-phenylquinolin-4(1H)-one | High |
| 3 | 5-Methyl | Phenyl | 6-Methyl-2-phenylquinolin-4(1H)-one | High |
| 4 | H | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)quinolin-4(1H)-one | High |
| 5 | H | 4-Chlorophenyl | 2-(4-Chlorophenyl)quinolin-4(1H)-one | High |
Note: "High" yield indicates yields generally reported in the range of 80-95% in the literature for similar transformations. Specific yields may vary depending on the exact reaction conditions and substrates used.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the NHC-catalyzed synthesis of quinolin-4-ones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the NHC-catalyzed synthesis of quinolin-4-ones.[1]
References
Application of 5-Methoxyquinolin-4-ol in Organic Synthesis: A Detailed Guide for Researchers
Introduction: The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Among the various quinoline derivatives, 5-Methoxyquinolin-4-ol serves as a versatile and valuable building block in organic synthesis. Its unique electronic and structural features, including the nucleophilic 4-hydroxyl group and the potential for N-alkylation, make it a key intermediate for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. The methoxy group at the 5-position subtly modulates the reactivity of the quinoline ring system, offering opportunities for selective functionalization. This document provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Synthesis of this compound
The most common and effective methods for the synthesis of 4-hydroxyquinolines, and by extension this compound, are the Conrad-Limpach and Gould-Jacobs reactions. Both methods involve the condensation of an aniline derivative with a β-ketoester or a related dicarbonyl compound, followed by a thermal cyclization. For the synthesis of this compound, the logical precursor is 3-methoxyaniline.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol describes a generalized procedure for the synthesis of this compound from 3-methoxyaniline and diethyl malonate.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Allow the mixture to cool to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization
-
Add the crude enamine intermediate to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate from the solution.
-
Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Table 1: Representative Reaction Parameters for Conrad-Limpach Synthesis of Substituted Quinolin-4-ols
| Starting Aniline | β-Ketoester/Diester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Diethyl malonate | Diphenyl ether | 250 | 1.5 | 85-95 | General |
| 3-Chloroaniline | Ethyl acetoacetate | Dowtherm A | 240-250 | 2 | 75-85 | General |
| 4-Methylaniline | Diethyl malonate | Diphenyl ether | 250 | 1 | 90 | General |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Caption: Conrad-Limpach Synthesis Workflow.
Applications in Organic Synthesis
This compound is a versatile intermediate that can undergo various transformations to yield a wide range of functionalized quinoline derivatives. The most common reactions involve the functionalization of the 4-hydroxyl group and the nitrogen atom of the quinoline ring.
O-Alkylation
The hydroxyl group at the 4-position can be readily alkylated to introduce various side chains, which is a common strategy in drug discovery to modulate solubility, lipophilicity, and biological activity.
Experimental Protocol: General O-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Yields for O-Alkylation of Hydroxyquinolines
| Hydroxyquinoline | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 4-Hydroxyquinoline | Benzyl bromide | K₂CO₃ | DMF | 85-95 | General |
| 4-Hydroxy-2-methylquinoline | Ethyl iodide | NaH | THF | 80-90 | General |
| 4-Hydroxy-7-chloroquinoline | Propargyl bromide | K₂CO₃ | Acetone | 75-85 | General |
N-Alkylation
While O-alkylation is generally favored, N-alkylation of the quinoline ring can be achieved under specific conditions, leading to the formation of quinolinium salts or N-alkyl-quinolin-4-ones. These modifications can significantly impact the electronic properties and biological activity of the molecule.
Experimental Protocol: General N-Alkylation
-
In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent like DMF.
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) and stir for 30 minutes at room temperature.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq).
-
Heat the mixture to a higher temperature (e.g., 100-120 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Key Functionalization Reactions.
Conversion to 4-Haloquinolines
The 4-hydroxyl group can be converted into a good leaving group, such as a halogen, which opens up possibilities for a wide range of nucleophilic substitution and cross-coupling reactions. This transformation is a gateway to a vast chemical space of novel quinoline derivatives.
Experimental Protocol: Conversion to 4-Chloroquinoline
-
In a round-bottom flask, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, excess, often used as solvent).
-
Optionally, a catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basify the aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chloro-5-methoxyquinoline can be purified by column chromatography.
Table 3: Representative Data for Synthesis of 4-Chloroquinolines
| Starting Quinolin-4-ol | Reagent | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxyquinoline | POCl₃ | 3 | 85-95 | General |
| 2-Methylquinolin-4-ol | POCl₃ | 2.5 | 90 | General |
| 7-Chloroquinolin-4-ol | SOCl₂/DMF | 4 | 80-90 | General |
Application in the Synthesis of Biologically Active Molecules
The derivatives of this compound are precursors to a variety of compounds with potential therapeutic applications. For instance, the 4-aminoquinoline scaffold is a well-known pharmacophore found in many antimalarial drugs. The 4-chloroquinoline intermediate is crucial for the synthesis of these aminoquinoline derivatives.
Experimental Workflow: Synthesis of a Hypothetical Bioactive 4-Aminoquinoline
Caption: Bioactive Molecule Synthesis.
This workflow illustrates the conversion of this compound to a 4-chloro intermediate, which can then undergo nucleophilic aromatic substitution with a variety of amines to generate a library of 4-aminoquinoline derivatives for biological screening.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a wide array of complex quinoline derivatives. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important scaffold in the discovery of new medicines and functional materials. The strategic functionalization of the 4-position, in particular, opens up numerous avenues for creating novel molecular architectures with diverse biological activities.
Application Notes and Protocols for Utilizing 5-Methoxyquinolin-4-ol as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and strategic guidance for employing 5-Methoxyquinolin-4-ol as a key intermediate in the synthesis of complex, biologically active molecules. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the methoxy group at the 5-position offers a unique starting point for creating diverse chemical libraries for drug discovery.
Introduction to this compound
This compound is a heterocyclic compound belonging to the quinolin-4-one class. The presence of a hydroxyl group at the 4-position and a methoxy group at the 5-position provides two key points for functionalization. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution and cross-coupling reactions, or it can be alkylated to generate a variety of ethers. The quinoline core itself is a common feature in a wide range of bioactive compounds, including those with anticancer, antimalarial, and kinase inhibitory activities.[1][2] This document outlines key synthetic transformations and potential therapeutic applications of derivatives synthesized from this compound.
Application Note 1: Synthesis of 4-Substituted 5-Methoxyquinoline Derivatives
A primary application of this compound is the synthesis of derivatives with various substituents at the 4-position. This is typically achieved through either O-alkylation of the hydroxyl group or by converting the hydroxyl group into a more reactive leaving group, such as a chloride, which can then be displaced by a variety of nucleophiles.
Experimental Protocols
1. O-Alkylation of this compound
This protocol describes the synthesis of 4-alkoxy-5-methoxyquinoline derivatives.
-
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-5-methoxyquinoline.[3]
-
2. Conversion of this compound to 4-Chloro-5-methoxyquinoline
The conversion of the 4-hydroxyl group to a chloro group is a crucial step for subsequent nucleophilic aromatic substitution and cross-coupling reactions.[4]
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-5-methoxyquinoline.[4]
-
3. Nucleophilic Substitution of 4-Chloro-5-methoxyquinoline with Amines
The resulting 4-chloro derivative is an excellent electrophile for the synthesis of 4-aminoquinoline derivatives, a scaffold present in many antimalarial drugs.[4]
-
Materials:
-
4-Chloro-5-methoxyquinoline
-
Primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-5-methoxyquinoline (1.0 equivalent) in anhydrous NMP.
-
Add the desired amine (1.2-1.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 120-140 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-amino-5-methoxyquinoline derivative.[4]
-
Application Note 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
For the synthesis of biaryl and other carbon-extended structures, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[5] This requires the conversion of a position on the quinoline ring into a halide or triflate. While the 4-hydroxyl group can be converted to a halide as described above, another strategy involves halogenation of the quinoline core at other positions, followed by cross-coupling.
Experimental Protocol
Representative Protocol for Suzuki-Miyaura Coupling of a Bromo-5-methoxyquinoline Derivative
This protocol is adapted from the coupling of related bromo-methoxyquinolines and would require prior bromination of the 5-methoxyquinoline scaffold.[6]
-
Materials:
-
Bromo-5-methoxyquinoline derivative (e.g., 8-bromo-5-methoxyquinolin-4-ol derivative)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water
-
-
Procedure:
-
To a mixture of the bromo-5-methoxyquinoline derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents) in a round-bottom flask, add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the Pd(PPh₃)₂Cl₂ catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted 5-methoxyquinoline derivative.[6]
-
Application Note 3: A Scaffold for Biologically Active Molecules
Derivatives of the 5-methoxyquinoline scaffold have shown promise as potent inhibitors of various biological targets, making this compound an attractive starting point for the development of novel therapeutics.
Potential as EZH2 Inhibitors
Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is overexpressed in many cancers. A series of 5-methoxyquinoline derivatives have been synthesized and identified as EZH2 inhibitors.[7] The most potent compound from this series, 5k , displayed an IC₅₀ value of 1.2 µM against EZH2.[7] Although the synthesis of these specific compounds started from 2-bromo-5-methoxyaniline, the core structure highlights the potential of the 5-methoxyquinoline scaffold in this therapeutic area.
| Compound | R¹ | R² | EZH2 IC₅₀ (µM)[7] |
| 5a | -CH₂CH₂N(CH₃)₂ | -H | >50 |
| 5d | -CH₂CH₂-piperazine-CH₃ | -H | 9.3 |
| 5k | 1-methylpiperidin-4-yl | 4-methyl-1,4-diazepan-1-yl | 1.2 |
| 5s | 1-ethylpiperidin-4-yl | 4-methyl-1,4-diazepan-1-yl | 1.9 |
Anticancer Activity of 4-Hydroxyquinolone Analogues
Modified 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against various cancer cell lines. The data below for compound 3g demonstrates the potential cytotoxicity of this class of compounds.[8]
| Cell Line | Cancer Type | IC₅₀ (µM) for Compound 3g[8] |
| HCT116 | Colon Carcinoma | 0.98 ± 0.04 |
| A549 | Lung Carcinoma | 1.45 ± 0.07 |
| PC3 | Prostate Carcinoma | 2.01 ± 0.1 |
| MCF-7 | Breast Carcinoma | 1.87 ± 0.09 |
Targeting Kinase Signaling Pathways
Many quinoline and quinazoline derivatives are known to be kinase inhibitors.[9][10][11] These compounds often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
- 1. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mmv.org [mmv.org]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Quinoline Derivatives by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of quinoline derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][3] Accurate and reliable quantification of these compounds in various matrices such as pharmaceutical formulations, biological fluids, and environmental samples is crucial for drug discovery, quality control, and safety assessment.[1]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used analytical technique for the separation, identification, and quantification of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1][4] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.[1]
General Protocol for HPLC-UV Analysis of Quinoline Derivatives
This protocol provides a general starting point that can be adapted and optimized for specific quinoline derivatives and sample matrices.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[1]
-
Column: A reversed-phase C18 column is a common choice.[1][5] For specific applications, other stationary phases like Phenyl-Hexyl can offer different selectivity due to π-π interactions.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol) is typically used.[1][6] The pH of the aqueous phase can be adjusted to optimize the separation of ionizable quinoline derivatives.[5]
-
Injection Volume: A standard injection volume is 10 µL.[1][7]
-
Column Temperature: Maintaining a constant column temperature, for example, at 30 °C, can improve reproducibility.[4]
-
Detection Wavelength: The detection wavelength should be set at the UV absorbance maximum of the specific quinoline derivative being analyzed (e.g., 225 nm, 254 nm, 270 nm, 340 nm).[1][4][7]
2. Sample Preparation:
The sample preparation method is critical and depends on the matrix. The goal is to extract the analytes of interest and remove interfering substances.[1]
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate to dissolve the active ingredient.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (typically 3 volumes) to the plasma sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.[1]
-
Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent to extract the quinoline derivatives. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.[1]
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte. The cartridge is then washed to remove interferences, and the analyte is eluted with a small volume of a strong solvent. This method can also be used to concentrate the analyte.[1]
-
3. Method Validation:
For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: Demonstrates a direct proportionality between the analyte concentration and the instrument response (typically r² > 0.999).[1]
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies (e.g., 98% - 102%).[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly, expressed as the relative standard deviation (RSD%) (e.g., < 2%).[1]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[1]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1]
Quantitative Data for HPLC Methods
The following tables summarize typical performance characteristics and quantitative data for the analysis of various quinoline derivatives by HPLC.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[1] |
Table 2: HPLC Methods for Specific Quinoline Derivatives
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | - | 0.2 µg/mL | 90.6 - 98.9 |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 cartridges | - | - | 80.6 - 88.2 |
| Quinoline Yellow WS | - | BIST A+ (5µm, 4.6x150 mm) | - | - | - |
| Sulphonated quinophthalones in Quinoline Yellow | Drugs and Cosmetics | - | 0.01 - 1.23% | 0.04 - 3.70% | 91.07 - 99.45 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of quinoline derivatives, especially in complex matrices and for metabolite identification.[7][8]
General Protocol for LC-MS/MS Analysis of Quinoline Derivatives
This protocol outlines a general procedure for the quantitative analysis of quinoline derivatives in biological matrices using LC-MS/MS.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[9]
-
Column: A C18 column is often suitable for the separation of quinoline derivatives.[8][10]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B is a common mobile phase system.[8]
-
Flow Rate: A flow rate of 0.2 - 0.45 mL/min is typical.[9][10]
-
Ionization Source: ESI in positive ion mode is generally effective for quinoline derivatives.[8][10]
-
Mass Spectrometer Settings: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[9]
2. Sample Preparation:
-
Biological Samples (Plasma, Urine, Feces):
-
Sample extraction is typically performed using protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent.[10]
-
The extracted sample is then evaporated to dryness and reconstituted in the initial mobile phase.
-
Filtration through a 0.22 µm syringe filter is recommended before injection.[8]
-
Quantitative Data for LC-MS Methods
The following table summarizes quantitative parameters for the analysis of quinoline derivatives using LC-MS/MS.
Table 3: LC-MS/MS Method for Quinine and Doxycycline
| Parameter | Quinine | Doxycycline |
| Linearity Range | 10–1500 ng/mL | 10–1500 ng/mL |
| MRM Transition | 325.0 > 307.0 | 445.0 > 428.1 |
| Column | Sun Fire Waters C18 (50 mm × 3.0 mm I.D.) | Sun Fire Waters C18 (50 mm × 3.0 mm I.D.) |
| Mobile Phase | Acetonitrile:0.1% formic acid (75:25, v/v) | Acetonitrile:0.1% formic acid (75:25, v/v) |
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and signaling pathways can aid in understanding the analytical process and the biological context of quinoline derivatives.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for the HPLC analysis of quinoline derivatives.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of quinoline derivatives by LC-MS/MS.
Signaling Pathways Targeted by Quinoline Derivatives
Many quinoline derivatives exert their pharmacological effects, such as anticancer activity, by modulating key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[7] While a detailed depiction of these complex pathways is beyond the scope of this document, it is important for researchers to consider these mechanisms when interpreting analytical results in a biological context.
Caption: Overview of signaling pathways often targeted by bioactive quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of Quinolin-4-ol Derivatives using the MTT Assay
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including anticancer properties.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] This assay is foundational in drug discovery for screening the effects of chemical compounds. The principle is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[4] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[3] These notes provide a detailed protocol for evaluating the cytotoxic effects of novel quinolin-4-ol derivatives on cancer cell lines.
Key Considerations for Quinolin-4-ol Derivatives
-
Solubility: Quinoline derivatives can exhibit poor aqueous solubility.[5] It is crucial to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and ensure it is fully dissolved before further dilution into the aqueous culture medium.[5] The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.5%) to prevent solvent-induced toxicity.[5]
-
Compound Interference: Colored compounds can interfere with the absorbance reading of the formazan product.[6] It is essential to include control wells containing the test compound in the medium without cells to measure any intrinsic absorbance of the derivative at the analysis wavelength. This background reading should be subtracted from the readings of the wells with cells.[6]
-
Controls: To ensure data validity, several controls are mandatory:
-
Untreated Control: Cells in culture medium only, representing 100% viability.[1]
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.[1][5]
-
Blank Control: Medium only (no cells) to measure background absorbance.[1]
-
Compound Control: Medium with the test compound (no cells) to check for color interference.[6]
-
Experimental Protocol
1. Materials and Reagents
-
Cells: Desired cancer cell lines (e.g., HeLa, MCF-7, HT-29).[1][7]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compounds: Quinolin-4-ol derivatives dissolved in sterile DMSO to prepare a stock solution (e.g., 10-50 mM).[5]
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[1][3] Filter-sterilize the solution and store it at -20°C, protected from light.[1]
-
Solubilization Solution: Anhydrous DMSO, or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1][4]
-
Equipment:
2. Step-by-Step Methodology
Phase 1: Cell Seeding
-
Culture the selected cell line until it reaches the exponential growth phase.[3]
-
Harvest the cells (e.g., using trypsin-EDTA for adherent cells) and prepare a single-cell suspension in the culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of culture medium.[8]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
Phase 2: Compound Treatment
-
Prepare serial dilutions of the quinolin-4-ol derivatives from the stock solution in a fresh culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include all necessary control wells (untreated, vehicle, blank, and compound controls) in triplicate.[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
Phase 3: MTT Assay
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[1][8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]
-
Place the plate on an orbital shaker for about 15 minutes to ensure the complete dissolution of the crystals, resulting in a homogenous purple solution.[1]
Phase 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.[6] Readings should be taken within one hour of adding the solubilization solution.[1]
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank control from all other readings.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
-
The cytotoxic activity is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[1] This value can be determined by plotting a dose-response curve of percent viability against the compound concentration.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay of quinolin-4-ol derivatives.
Potential Signaling Pathway for Cytotoxicity
Quinolin-4-one derivatives have been noted to induce apoptosis in various cancer cell lines.[2] The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for anticancer drugs that could be investigated as the mode of cytotoxicity for these compounds.
Caption: Potential intrinsic apoptosis pathway induced by quinolin-4-ol derivatives.
Data Presentation
The results of the MTT assay should be summarized in a clear, tabular format to facilitate comparison and analysis.
| Quinolin-4-ol Derivative | Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Untreated Control | 0 | 1.254 | 0.085 | 100% |
| Vehicle Control (0.5% DMSO) | 0 | 1.248 | 0.091 | 99.5% |
| Derivative X | 1 | 1.102 | 0.076 | 87.9% |
| 5 | 0.866 | 0.063 | 69.1% | |
| 10 | 0.631 | 0.055 | 50.3% | |
| 25 | 0.345 | 0.041 | 27.5% | |
| 50 | 0.158 | 0.029 | 12.6% | |
| IC50 Value (µM) | Derivative X | \multicolumn{3}{c | }{~10 µM } |
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating the Antimicrobial Activity of Quinolone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of quinoline compounds. Quinolines are a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activities, making them a focal point in the development of new therapeutic agents. The following sections offer comprehensive methodologies for key experiments, data presentation guidelines, and visual representations of experimental workflows and mechanisms of action.
Introduction to Antimicrobial Activity of Quinolines
Quinolone antibiotics are a major class of broad-spectrum bactericidal agents.[1] Their core mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2] By targeting these enzymes, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[2][3] The antimicrobial efficacy of quinoline derivatives can be quantified using various in vitro techniques, with the determination of the Minimum Inhibitory Concentration (MIC) being the most common.
Key Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[4] This method allows for the quantitative assessment of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Materials:
-
Test Compound (Quinolone Derivative): Prepare a stock solution of the quinoline derivative. Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with low aqueous solubility. The final concentration of DMSO in the assay wells should not exceed 1% to prevent microbial toxicity.[4]
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[4]
-
Microorganism: Utilize a fresh, pure culture of the test microorganism.
-
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies from a fresh agar plate.
-
Transfer the colonies into a sterile tube containing saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[4]
-
Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.[5]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria and for 24-48 hours for fungi.[4]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline compound at which there is no visible growth.[4]
-
Agar Well Diffusion Assay
The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with the test microorganism.
Experimental Protocol:
-
Preparation of Materials:
-
Test Compound (Quinolone Derivative): Prepare solutions of the quinoline derivative at various concentrations.
-
Media: Use Mueller-Hinton Agar (MHA) for bacteria.
-
Microorganism: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial suspension across the entire surface of the MHA plate to create a uniform lawn of bacteria.[6]
-
-
Creating Wells:
-
Application of Test Compound:
-
Carefully add a fixed volume (e.g., 100 µL) of the quinoline derivative solution into each well.[8]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[9]
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]
-
Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a microorganism over time. This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Experimental Protocol:
-
Preparation of Materials:
-
Test Compound (Quinolone Derivative): Prepare solutions of the quinoline derivative at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Media: Use a suitable broth medium (e.g., CAMHB).
-
Microorganism: Prepare an inoculum with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
In sterile tubes or flasks, combine the broth, the quinoline derivative at the desired concentration, and the microbial inoculum.
-
Include a growth control tube (broth and inoculum, no compound).
-
-
Sampling and Plating:
-
At predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the quinoline compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]
-
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µg/mL) | Reference(s) |
| Quinoline-based hydroxyimidazolium hybrid 7b | 2 | - | - | [11][12][13][14] |
| Quinoline-based hydroxyimidazolium hybrid 7h | 20 | - | - | [11][12][13][14] |
| Amino acid quinoline 3a | 0.62 | 0.62 | - | [1] |
| Amino acid quinoline 3e | 0.31 | 2.5 | - | [1] |
| Quinoline-2-one derivative 6c | - | - | 0.75 | [15] |
| Quinoline-2-one derivative 6l | - | - | 2.50 | [15] |
| Quinolone coupled hybrid 5d | 0.25 | - | 0.5 | [16] |
Table 2: Antibacterial Activity of Quinoline Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Reference(s) |
| Quinoline-based hydroxyimidazolium hybrid 7b | ≥50 | ≥50 | 50 | [11][13] |
| Amino acid quinoline 3a | 0.62 | 0.62 | - | [1] |
| Amino acid quinoline 4d | 2.5 | 1.25 | - | [1] |
| Quinolone coupled hybrid 5d | 2 | 8 | 4 | [16] |
| Novel quinoline derivative 2 | 3.12 | 6.25 | - | [17][18] |
| Novel quinoline derivative 6 | 6.25 | 12.5 | - | [17][18] |
Table 3: Antifungal Activity of Quinoline Derivatives
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference(s) |
| Quinoline-based hydroxyimidazolium hybrid 7c | 62.5 | 15.6 | 62.5 | [11][12][14] |
| Quinoline-based hydroxyimidazolium hybrid 7d | 62.5 | 15.6 | 62.5 | [11][12][14] |
| Novel quinoline derivative 6 | 12.5 | - | 6.25 | [17][18] |
Visualization of Pathways and Workflows
Mechanism of Action of Quinolone Antibiotics
Quinolones exert their antimicrobial effect by targeting bacterial DNA gyrase and topoisomerase IV.[19] This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[20][21][22]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Experimental Workflow: Agar Well Diffusion Assay
This diagram outlines the procedural flow for conducting an agar well diffusion assay to assess the antimicrobial activity of quinoline compounds.
Caption: Workflow for the agar well diffusion assay.
Experimental Workflow: Time-Kill Kinetics Assay
The following diagram provides a visual representation of the steps involved in performing a time-kill kinetics assay.
Caption: Workflow for the time-kill kinetics assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. hereditybio.in [hereditybio.in]
- 10. emerypharma.com [emerypharma.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low yield in Conrad-Limpach synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Conrad-Limpach synthesis of 4-hydroxyquinolines.
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Conrad-Limpach synthesis are frequently linked to suboptimal reaction conditions, particularly during the thermal cyclization step.[1] Key factors to consider for yield improvement include:
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Solvent Choice: The cyclization of the intermediate β-aminoacrylate requires high temperatures, often around 250°C.[2] Utilizing a high-boiling and inert solvent is critical for achieving high yields.[1] While early experiments without a solvent resulted in yields below 30%, the use of inert solvents like mineral oil has been shown to increase yields to as high as 95% in many cases.[2]
-
Reaction Temperature: Maintaining the appropriate temperature is crucial. The temperature needs to be high enough to facilitate the electrocyclic ring closure, but excessive heat can lead to decomposition of the starting materials or products.[3] Careful monitoring and control of the reaction temperature are essential for optimal results.[1]
-
Acid Catalysis: The Conrad-Limpach synthesis is catalyzed by acid.[2] The presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is necessary to catalyze the multiple keto-enol tautomerizations that occur during the reaction.[2][3]
Q2: I am observing the formation of a significant amount of a side product, which I suspect is a 2-hydroxyquinoline. How can I minimize this?
A2: The formation of 2-hydroxyquinolines is a known issue and is characteristic of the Knorr quinoline synthesis, which can compete with the Conrad-Limpach pathway.[2] This side reaction is favored under specific conditions:
-
Temperature: The regioselectivity of the initial attack of the aniline on the β-ketoester is temperature-dependent. At lower temperatures, the reaction may favor the kinetically controlled product, leading to the 4-hydroxyquinoline (Conrad-Limpach product). However, at higher temperatures (around 140°C for the initial condensation), the aniline can attack the ester group, leading to the thermodynamically preferred β-keto anilide, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[2] To favor the Conrad-Limpach product, the initial condensation should be carried out at room temperature, followed by a high-temperature cyclization of the isolated intermediate.[2][4]
Q3: The work-up and purification of my product are proving to be difficult due to the high-boiling solvent. What are the recommended procedures?
A3: The use of high-boiling solvents like mineral oil or Dowtherm A can indeed complicate product isolation.[1][5] Here are some suggestions for an effective work-up and purification:
-
Product Precipitation: Upon cooling the reaction mixture, the desired 4-hydroxyquinoline product often precipitates out of the high-boiling solvent.[3] To further enhance precipitation and to help dissolve the reaction solvent, you can dilute the cooled mixture with a non-polar solvent such as hexanes.[1][3]
-
Filtration: The precipitated product can then be collected by vacuum filtration. It is important to wash the collected solid thoroughly with a non-polar solvent (e.g., hexanes) to remove any residual high-boiling solvent.[3]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent to obtain a product of high purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Conrad-Limpach synthesis.
Issue 1: The cyclization step of the synthesis is failing or giving a very low yield.
| Possible Cause | Troubleshooting Action |
| Insufficient Temperature | The electrocyclic ring closure is the rate-determining step and requires high temperatures, typically around 250°C.[2] Ensure your heating apparatus (e.g., heating mantle, sand bath) can reach and maintain this temperature consistently. Use a high-temperature thermometer for accurate monitoring.[3] |
| Inappropriate Solvent | The choice of solvent is critical for the success of the cyclization. Low-boiling solvents will not reach the required temperature for the reaction to proceed efficiently. Use a high-boiling, inert solvent. There is a positive correlation between the solvent's boiling point and the reaction yield.[1] |
| Absence of Acid Catalyst | Acid catalysis is necessary for the keto-enol tautomerizations required for the reaction to proceed.[2] Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) was added during the formation of the β-aminoacrylate intermediate.[3] |
| Reaction Time | The reaction may not have been heated long enough for the cyclization to go to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) if possible to determine the optimal reaction time.[3] |
Data Presentation
Table 1: Effect of Solvent Boiling Point on the Yield of a 4-Hydroxyquinoline Derivative
| Solvent | Boiling Point (°C) | Yield (%) |
| Ethyl benzoate | 212 | Moderate |
| Isobutyl benzoate | 240 | Improved |
| Dowtherm A | 257 | ~65 |
| 2-Nitrotoluene | 222 | Comparable to isobutyl benzoate |
| 1,2,4-Trichlorobenzene | 214 | Comparable to isobutyl benzoate |
| 2,6-di-tert-butylphenol | 265 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative, highlighting that yields generally increase with the reaction temperature, reaching a maximum of around 65%.[5]
Experimental Protocols
Optimized General Protocol for Conrad-Limpach Synthesis
This protocol is divided into two main steps: the formation of the β-aminoacrylate intermediate and its subsequent thermal cyclization.
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.[3]
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[3]
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.[3]
-
If a solvent like toluene is used, water can be removed azeotropically.[3]
-
Remove any solvent and water under reduced pressure to isolate the crude β-aminoacrylate intermediate.[3]
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
-
Place the crude β-aminoacrylate intermediate into a flask containing a high-boiling, inert solvent (e.g., mineral oil, Dowtherm A).[3]
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if feasible.[3]
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate.[3]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate further precipitation and to dissolve the high-boiling solvent.[3]
-
Collect the solid product by vacuum filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to obtain the crude 4-hydroxyquinoline.[3]
-
Purify the crude product by recrystallization from a suitable solvent.[1]
Visualizations
Caption: Reaction mechanism of the Conrad-Limpach synthesis.
Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.
Caption: Temperature effect on regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 4-hydroxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxyquinoline. The content addresses common issues encountered during experimental procedures, with a focus on reaction temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-hydroxyquinoline?
A1: The most established and widely used methods for synthesizing 4-hydroxyquinoline and its derivatives are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[1] Both methods are foundational in quinoline chemistry but often require harsh reaction conditions, such as high temperatures.[1] Another notable method is the Camps cyclization, which provides a route from o-acylaminoacetophenones.[1]
Q2: Why is reaction temperature a critical parameter in 4-hydroxyquinoline synthesis?
A2: Reaction temperature is a critical parameter, particularly in the Conrad-Limpach and Gould-Jacobs reactions, because a high-temperature thermal cyclization step is required to form the quinoline ring system.[2][3][4][5] This step often necessitates temperatures exceeding 250°C to overcome the energy barrier for the intramolecular ring closure.[2][3][5] Insufficient temperature can lead to incomplete reactions and low yields, while excessive temperatures can cause product decomposition and the formation of undesirable side products.[2][5]
Q3: What are the typical yields for 4-hydroxyquinoline synthesis, and how can they be improved?
A3: Yields for classical 4-hydroxyquinoline syntheses can be moderate, sometimes less than 30% when the cyclization is performed without a solvent.[5] However, yields can be significantly improved to as high as 95% by using a high-boiling, inert solvent like mineral oil, diphenyl ether, or Dowtherm A.[5] Modern adaptations, such as microwave-assisted synthesis, have also been shown to enhance reaction efficiency, leading to shorter reaction times and improved yields.[1][3]
Q4: How can I monitor the progress of my 4-hydroxyquinoline synthesis?
A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods help determine the optimal reaction time and ensure the reaction has gone to completion.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired 4-hydroxyquinoline product. What are the potential causes and solutions?
A: Low yields are a common challenge and can arise from several factors. Below is a systematic approach to troubleshooting this issue.
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Insufficient Reaction Temperature: The thermal cyclization step in both the Conrad-Limpach and Gould-Jacobs syntheses requires high temperatures, often around 250°C.[2][6][7]
-
Solution: Ensure your heating apparatus (e.g., heating mantle, sand bath) can consistently reach and maintain the target temperature. Use a high-temperature thermometer for accurate monitoring.[2]
-
-
Inappropriate Solvent: The choice of solvent is crucial for achieving high temperatures and good yields.
-
Impure Reagents: The purity of starting materials, such as the aniline and β-ketoester, is important to prevent side reactions.[7]
-
Solution: Use reagents of high purity and ensure they are dry, as moisture can interfere with the reaction.[2]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Issue 2: Formation of Byproducts and Isomers
Q: My reaction is producing significant amounts of byproducts or a mixture of isomers. How can I improve the selectivity?
A: The formation of byproducts is often related to reaction temperature and the nature of the starting materials.
-
Side Reactions at Suboptimal Temperatures: In the Conrad-Limpach synthesis, lower temperatures can favor the formation of the Knorr product (a 2-hydroxyquinoline) if the aniline attacks the ester group of the β-ketoester instead of the keto group.[6][9]
-
Solution: Increasing the reaction temperature for the cyclization step generally favors the formation of the desired 4-hydroxyquinoline.[6] A study on a modified Conrad-Limpach reaction noted that by-product formation was lowered by increasing the temperature, with 245°C being a critical point.[10][11]
-
-
Poor Regioselectivity: When using unsymmetrical anilines in the Gould-Jacobs or Conrad-Limpach reactions, cyclization can occur at two different positions, leading to a mixture of isomers.[2][5]
-
Solution: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[5] It may be necessary to modify the starting materials or explore alternative synthetic routes if regioselectivity is a persistent issue.
-
Data Presentation
Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Reaction Yield
| Solvent | Boiling Point (°C) | Yield (%) |
| Ethyl Benzoate | 212 | ~30 |
| Isobutyl Benzoate | 240 | ~55 |
| Dowtherm A | 257 | ~65 |
| 2,6-di-tert-butylphenol | 263 | 65 |
| Mineral Oil | >275 | ~60 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[8] Yields are approximate and can vary based on specific substrates and reaction conditions.
Table 2: Optimization of Gould-Jacobs Cyclization Temperature and Time
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | Low |
| 2 | 300 | Not specified | Improved |
| 3 | 250 | Not specified | Low |
| 4 | High | Prolonged | Degradation observed |
| 5 | 300 | 5 | 47 |
This data highlights that higher temperatures can significantly improve yield, but prolonged reaction times at these temperatures can lead to product degradation.[3]
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis (Conventional Heating)
-
Intermediate Formation:
-
In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).[2]
-
Stir the mixture for 1-2 hours. The reaction is often exothermic.[2]
-
Remove any water and solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[2]
-
-
Cyclization:
-
Work-up:
Protocol 2: Gould-Jacobs Reaction (Conventional Heating)
-
Intermediate Formation:
-
Cyclization:
-
Saponification and Decarboxylation:
-
Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[3]
-
Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours.[3]
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[3]
-
Collect the solid, dry it, and then heat it above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.[3]
-
Visualizations
Caption: Experimental workflow for the Conrad-Limpach synthesis.
Caption: Logical steps of the Gould-Jacobs reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methoxyquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methoxyquinolin-4-ol. The following information is based on best practices for the purification of quinolin-4-ol derivatives and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related quinolin-4-ol derivatives are recrystallization and column chromatography.[1] Recrystallization is a cost-effective technique for removing impurities with different solubility profiles, while column chromatography is effective at separating compounds based on their polarity.[1][2] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in a sample of this compound typically originate from the starting materials, intermediates, and byproducts of the synthesis reaction. Common synthesis routes like the Conrad-Limpach or Gould-Jacobs reaction may result in impurities such as unreacted substituted anilines (e.g., 3-methoxyaniline) and β-ketoesters.[3][4] Additionally, side reactions can lead to the formation of polymeric materials or isomeric byproducts.[5]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to identify the number of components in a mixture.[1] To confirm the structure and purity of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1]
Q4: How should I store purified this compound to ensure its stability?
A4: To prevent degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture.[6] For long-term storage, it is recommended to keep the compound in a desiccator at low temperatures, such as 4°C or -20°C.[6] If you need to store the compound in solution, prepare it fresh whenever possible or store it at -20°C or -80°C for short durations.[6]
Troubleshooting Guides
Recrystallization
Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: If your compound is not dissolving, you may not be using a sufficient amount of solvent. Cautiously add more hot solvent in small portions until the compound dissolves.[7] Keep in mind that your sample may contain insoluble impurities, which will not dissolve even with the addition of more solvent.[7] If a significant portion of the material remains undissolved after adding a reasonable amount of solvent, it is likely an insoluble impurity, and you should proceed with hot filtration to remove it.[7]
Q2: An oil has formed instead of crystals upon cooling the solution. How can I resolve this?
A2: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, if the solution is supersaturated, or if impurities are present that inhibit crystal lattice formation.[1] To address this, try reheating the solution and adding a small amount of additional solvent to reduce the saturation.[8] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8] Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[1] If oiling persists, a preliminary purification step by column chromatography may be necessary to remove impurities.[1]
Q3: No crystals have formed even after the solution has cooled to room temperature and in an ice bath. What are the next steps?
A3: If no crystals form, it is likely that too much solvent was used.[1] You can try to concentrate the solution by evaporating some of the solvent by gently heating it and then allowing it to cool again.[1] Inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[1]
Column Chromatography
Q1: My this compound is streaking or tailing on the TLC plate and column. How can I improve the separation?
A1: Tailing is a common issue with quinoline derivatives due to the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel.[9] To mitigate this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to your eluent.[9] This will help to neutralize the acidic sites on the silica gel and improve the peak shape.
Q2: The compound appears to be decomposing on the silica gel column. What can I do to prevent this?
A2: The acidic nature of silica gel can cause the degradation of sensitive compounds.[9] To prevent decomposition, you can deactivate the silica gel by pre-treating it with a basic solution, such as an eluent containing a small percentage of triethylamine.[9] Alternatively, you can use a different stationary phase, such as neutral or basic alumina.[9] Running the column quickly and at a lower temperature can also help to minimize the contact time and reduce the rate of decomposition.[9] For highly sensitive derivatives, performing the chromatography under an inert atmosphere may be beneficial.[9]
Q3: I am having difficulty separating my this compound from a very similar impurity. What strategies can I use?
A3: Separating compounds with very similar polarities can be challenging. Try using a shallower solvent gradient during column chromatography to improve the resolution between the peaks.[1] If this is not effective, you may need to try a different stationary phase, such as a C18 reversed-phase column.[9] Preparative HPLC is often the most effective method for separating closely related compounds.[1]
Data Presentation
Table 1: Recommended Recrystallization Solvents for Quinolin-4-ol Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A commonly used and effective solvent for recrystallizing quinolinol derivatives.[6] |
| Methanol | Another good option for the recrystallization of quinolin-4-ols.[6] |
| Ethyl Acetate Mixtures | Mixtures of ethyl acetate with non-polar solvents like hexanes can be effective. |
| Dimethylformamide (DMF) / Water | A mixture of DMF and water can be a suitable solvent system.[6] |
| Toluene / Hexane | A potential solvent pair for recrystallization.[7] |
| Acetic Acid / Water | Another possible solvent pair to consider.[7] |
Table 2: Recommended Mobile Phases for Column Chromatography of Quinoline Derivatives
| Stationary Phase | Mobile Phase System | Comments |
| Silica Gel | Hexane / Ethyl Acetate | A standard mobile phase for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Silica Gel | Dichloromethane / Methanol | A more polar solvent system suitable for more polar quinoline derivatives. |
| Silica Gel | Eluent + 0.5-2% Triethylamine | The addition of a basic modifier like triethylamine can prevent tailing and decomposition on silica gel.[9] |
| Alumina (Neutral or Basic) | Hexane / Ethyl Acetate | A good alternative to silica gel to avoid degradation of acid-sensitive compounds.[9] |
| Reversed-Phase (C18) | Acetonitrile / Water | Suitable for less polar quinoline derivatives. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of a solid compound. The choice of solvent and specific conditions should be optimized for this compound.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve the solid completely.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1] Further cooling in an ice bath can maximize the yield of the crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[1]
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of a compound by flash column chromatography on silica gel.
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates to achieve good separation (Rf values ideally between 0.2 and 0.5).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.[12]
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.[2]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming Solubility Challenges of Quinolinols in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common solubility issues encountered with quinolinol compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do many quinolinol derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many quinolinol derivatives stems from their inherent molecular structure. Key contributing factors include:
-
Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinol core contributes to a stable crystal lattice structure, which requires significant energy to overcome during dissolution.[1]
-
High Lipophilicity: Many derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in water-based media.[1]
-
Strong Intermolecular Interactions: Forces such as hydrogen bonding and π-π stacking between molecules in their solid state can hinder their interaction with water molecules.[1]
Q2: My quinolinol compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A2: This common phenomenon, often called the "solvent-shifting effect," occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[2] The DMSO disperses into the medium, leaving the quinolinol compound in a now predominantly aqueous solution where its solubility is much lower, causing it to precipitate.[2]
Q3: What is the recommended first step to systematically address the solubility issues of a new quinolinol derivative?
A3: The most critical first step is to quantify the compound's thermodynamic equilibrium solubility in your desired medium (e.g., water or a specific buffer).[3] The "shake-flask" method is the gold standard for this determination.[3] Establishing a baseline solubility is essential for evaluating the effectiveness of any solubility enhancement techniques you employ.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance for DMSO varies significantly between cell lines.[4] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less.[5][6] It is crucial to always include a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.[7]
Q5: Can the pH of the cell culture medium affect the solubility of my quinolinol compound?
A5: Yes, the solubility of quinolinol and its derivatives can be highly dependent on the pH of the solution.[2][8] As weak bases, their solubility generally increases in more acidic conditions (lower pH) where they can become protonated.[2][9] However, altering the pH of the cell culture medium is generally not advisable as it can affect cell health.[7] It is important to be aware of your compound's pKa and how it might influence its solubility in the buffered environment of the cell culture medium.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
If you observe precipitation of your quinolinol compound after adding it to the cell culture medium, follow this troubleshooting guide.
Initial Steps:
-
Visual Inspection: Before treating your cells, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[10] You can also centrifuge the plate and check for a pellet.[10]
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your culture medium, reducing the final DMSO concentration and the solvent-shifting effect.[2]
-
Working Solution Preparation:
-
Gentle Warming and Sonication: Gently warming the solution to 37°C for a brief period, combined with vortexing or sonication for several minutes, can often help dissolve the compound.[11]
Advanced Strategies:
If precipitation persists, consider the following advanced formulation strategies:
-
Use of Co-solvents: Preparing your stock solution in a combination of DMSO and other water-miscible organic solvents like ethanol may enhance solubility.[10]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, mix well, and then add this to the final culture volume.[2]
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve wettability and solubility.[10]
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Inconsistent results can often be a consequence of poor compound solubility.[4]
Troubleshooting Steps:
-
Confirm Compound Solubility: If you haven't already, perform a solubility assessment of your compound in the final assay buffer.[10]
-
Standardize Workflow: Ensure your experimental workflow is standardized.[7]
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and avoid using cells of a very high passage number.[7]
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.[7]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant variability.[7]
-
-
Compound Stability: Assess the stability of your quinolinol compound in the culture medium over the course of the experiment using methods like HPLC.[7]
Data Presentation
Table 1: General Solubility Characteristics of Quinolinols
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (neutral pH) | Low / Sparingly Soluble | The hydrophobic nature of the quinoline core dominates.[13] |
| Aqueous (acidic pH) | Potentially Increased | As weak bases, quinolinols can be protonated, forming more soluble salts.[4][13] |
| Organic Solvents (e.g., DMSO, Ethanol) | Good Solubility | Quinolinols are generally soluble in a range of polar and non-polar organic solvents.[7][13] |
Note: This table provides a general overview. Actual solubility will vary depending on the specific quinolinol derivative.
Table 2: Common Solubilizing Agents and Recommended Starting Concentrations
| Agent | Type | Recommended Starting Concentration | Notes |
| DMSO | Organic Solvent | ≤ 0.5% (v/v) | Cell line dependent; always run a vehicle control.[6][7] |
| Ethanol | Organic Co-solvent | Variable; keep final concentration low. | Can be used in combination with DMSO.[10] |
| HP-β-CD | Cyclodextrin | 0-40% (w/v) in buffer for stock | Forms water-soluble inclusion complexes.[1] |
| Tween® 80 | Non-ionic Surfactant | Below Critical Micelle Concentration | Improves wettability and solubility.[10] |
| Pluronic® F-68 | Non-ionic Surfactant | Below Critical Micelle Concentration | Improves wettability and solubility.[10] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][14]
Materials:
-
Quinolinol compound
-
Desired solvent (e.g., cell culture medium, PBS)
-
Scintillation vials or other suitable containers
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid quinolinol compound to a vial containing a known volume of the solvent. Ensure that some solid remains undissolved.[15]
-
Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[15]
-
Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[15]
-
Quantification:
Protocol 2: Preparation of a Quinolinol Stock Solution using Cyclodextrins
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of a quinolinol compound.
Materials:
-
Quinolinol compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 20% w/v) in your buffer.[1]
-
Addition of Quinolinol: While stirring, gradually add the powdered quinolinol compound to the HP-β-CD solution.
-
Complexation:
-
Vortex the mixture thoroughly.
-
Sonicate the suspension to aid in dissolution and complex formation.
-
Continue stirring the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before use in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. benchchem.com [benchchem.com]
- 14. who.int [who.int]
- 15. benchchem.com [benchchem.com]
Avoiding common side reactions in 5-Methoxyquinolin-4-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxyquinolin-4-ol. The primary focus is on mitigating common side reactions and improving product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the Gould-Jacobs reaction. This involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate, followed by a high-temperature thermal cyclization.[1][2]
Q2: What are the primary side reactions in the synthesis of this compound?
A2: The most significant side reaction is the formation of a regioisomer, 7-methoxyquinolin-4-ol.[1] This occurs because the thermal cyclization of the intermediate derived from 3-methoxyaniline can proceed at either of the two ortho positions on the aniline ring. Additionally, the high temperatures required for cyclization (typically >250 °C) can lead to decomposition of the product and the formation of tar-like substances.[1]
Q3: How can I minimize the formation of the 7-methoxy isomer?
A3: Controlling the regioselectivity of the Gould-Jacobs reaction is challenging. The cyclization is influenced by both steric and electronic factors.[1] While complete elimination of the 7-methoxy isomer is difficult, optimizing the cyclization temperature and time can help. Some modern approaches, such as microwave-assisted synthesis, may offer better control over heating and potentially improve the regioselectivity and reduce reaction times.[3]
Q4: My reaction mixture is turning into a dark, tarry mess during the cyclization step. What can I do?
A4: Tar formation is a common issue in high-temperature quinoline syntheses due to product and intermediate decomposition. To mitigate this, ensure that the reaction is conducted in a high-boiling, inert solvent like diphenyl ether to ensure even heat distribution.[3] Minimizing the reaction time at the highest temperature is also crucial. The use of microwave irradiation can sometimes reduce the overall heating time and minimize tar formation.[3]
Q5: How can I effectively purify this compound from its 7-methoxy isomer?
A5: Separation of the 5-methoxy and 7-methoxy isomers can be challenging due to their similar physical properties. Careful column chromatography on silica gel is the most common method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, may be effective. Recrystallization can also be attempted, though it may not be as effective in separating the isomers unless there is a significant difference in their solubilities in a particular solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Quinolin-4-ol Product | Incomplete condensation of 3-methoxyaniline and DEEM. | Ensure a slight excess of DEEM is used. Monitor the condensation step by TLC to ensure the disappearance of the aniline. The reaction is typically heated at 100-130 °C for 1-2 hours. |
| Incomplete cyclization of the intermediate. | The cyclization requires high temperatures, typically around 250 °C. Ensure the reaction is heated for a sufficient duration (e.g., 30-60 minutes) in a high-boiling solvent like diphenyl ether. | |
| Decomposition of the product at high temperatures. | Minimize the time the reaction is held at the maximum temperature. Consider using a microwave reactor for more controlled and rapid heating. | |
| High Proportion of 7-Methoxy Isomer | Lack of regioselectivity in the thermal cyclization. | This is an inherent challenge with 3-substituted anilines in the Gould-Jacobs reaction.[1] Experiment with slightly lower cyclization temperatures for longer durations, though this may impact overall yield. Focus on efficient purification to separate the isomers. |
| Formation of Tar and Dark Byproducts | Polymerization and decomposition reactions at high temperatures. | Use a high-boiling, inert solvent for even heat distribution. Ensure efficient stirring to prevent localized overheating. Minimize reaction time at peak temperature. |
| Difficulty in Isolating the Product after Cyclization | Product is soluble in the high-boiling solvent. | After cooling the reaction mixture, add a non-polar solvent like hexane or cyclohexane to precipitate the product. |
| Product is an oil and does not solidify. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If it remains an oil, proceed with purification via column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate)
This protocol is adapted from general procedures for the Gould-Jacobs reaction.[2]
Materials:
-
3-methoxyaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Heating mantle
-
Vacuum source
Procedure:
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring to 100-130 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of 3-methoxyaniline.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure.
-
The resulting crude intermediate can often be used directly in the next step without further purification.
Protocol 2: Thermal Cyclization to this compound
This protocol is a generalized procedure for the high-temperature cyclization step.[3]
Materials:
-
Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate
-
Diphenyl ether (high-boiling solvent)
-
Three-necked flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Hexane or cyclohexane
Procedure:
-
In a three-necked flask, heat diphenyl ether to approximately 250 °C.
-
Slowly add the crude intermediate from Protocol 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at around 250 °C for 30-60 minutes. Ethanol will distill off during the reaction.
-
Monitor the reaction by TLC for the formation of the product.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add hexane or cyclohexane to the cooled mixture to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product will be a mixture of this compound and 7-methoxyquinolin-4-ol and will require further purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Navigating Compound-Assay Interference in Biological Screening
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the effects of compound-assay interference in biological screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is compound-assay interference?
A1: Compound-assay interference refers to the phenomenon where the test compound itself, rather than its specific interaction with the biological target, produces a signal in a screening assay.[1][2] This can lead to false-positive or false-negative results that are often reproducible and concentration-dependent, making them difficult to distinguish from genuine biological activity.[1][2] Failure to identify and eliminate these interfering compounds can result in a significant waste of time and resources.[3][4]
Q2: What are the most common causes of assay interference?
A2: Assay interference can arise from a variety of mechanisms, including:
-
Compound Aggregation: At certain concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[2][5]
-
Fluorescence Interference: Compounds that are naturally fluorescent (autofluorescence) or can quench the fluorescence of a reporter molecule can directly affect the assay signal in fluorescence-based readouts.[6][7]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to a non-specific signal.[3][8] This includes compounds that are redox active and can produce reactive oxygen species like hydrogen peroxide.[8][9]
-
Disruption of Assay Technology: Test compounds can directly interfere with the detection system, such as disrupting the interaction between antibodies and affinity tags in proximity assays or inhibiting reporter enzymes like luciferase.[2][9]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, which can interfere with optical-based assay readouts.[6][9]
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently cause interference across a wide range of biological assays.[4][8] These compounds often contain substructures that are inherently reactive or prone to aggregation.[8][10] Identifying potential PAINS within a hit list is a crucial step in the triage process to avoid pursuing misleading results.[11][12] There are computational filters and databases available to help flag these problematic compounds.[8][12]
Q4: How can I proactively minimize assay interference in my experimental design?
A4: Several strategies can be implemented during assay development to reduce the likelihood of interference:
-
Include Detergents: Adding a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer is a highly effective way to prevent the formation of compound aggregates.[5]
-
Use Far-Red Probes: In fluorescence-based assays, using fluorescent probes that excite and emit at longer wavelengths (far-red spectrum) can help to mitigate interference from autofluorescent compounds.[6]
-
Assay Miniaturization: While beneficial for throughput, be aware that higher compound concentrations in miniaturized formats can sometimes increase the likelihood of aggregation.
-
Consider Assay Technology: Be aware of the potential for interference with your chosen assay technology. For example, AlphaScreen assays can be susceptible to interference from compounds that quench singlet oxygen.[13]
Troubleshooting Guides
Issue 1: A high number of hits from a primary screen that are not confirmed in secondary assays.
This is a common indicator that the primary screening assay may be susceptible to a high rate of false positives due to compound interference.[4][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a high rate of unconfirmed hits.
Detailed Steps:
-
Analyze Primary Data for Artifacts:
-
What to do: Carefully inspect the raw data from the primary screen. Look for patterns such as activity that is only present at the highest concentration tested or unusual dose-response curves.
-
Interpretation: Steep Hill slopes in dose-response curves can sometimes be indicative of aggregation-based inhibition.[11]
-
-
Perform Counter-Screens:
-
Run Orthogonal Assays:
-
What to do: Test the active compounds in a secondary assay that measures the same biological activity but uses a different detection technology.[11][12]
-
Interpretation: True hits should show activity in both the primary and orthogonal assays. Compounds that are only active in the primary assay are likely interfering with that specific assay format.[2]
-
-
Check for PAINS:
Issue 2: Suspected interference from compound aggregation.
Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.[5]
Troubleshooting Workflow:
Caption: Workflow to investigate suspected compound aggregation.
Detailed Steps:
-
Detergent Counter-Screen:
-
What to do: Re-run the dose-response experiment in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[1][5]
-
Interpretation: A significant reduction or complete loss of inhibitory activity in the presence of the detergent is a strong indication that the compound is acting through aggregation.[1][5]
-
-
Vary Enzyme Concentration:
-
What to do: Perform the inhibition assay at different concentrations of the target enzyme.
-
Interpretation: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregator is often dependent on the enzyme concentration.[11]
-
-
Dynamic Light Scattering (DLS):
-
What to do: Use DLS to directly detect the formation of aggregates by the compound in the assay buffer.
-
Interpretation: The presence of particles with diameters in the range of 50-1000 nm is indicative of compound aggregation.
-
Issue 3: Interference in fluorescence-based assays.
Fluorescence-based assays are particularly susceptible to interference from compounds that are themselves fluorescent or that can quench fluorescence.[6]
Troubleshooting Workflow:
Caption: Workflow for addressing fluorescence interference.
Detailed Steps:
-
Measure Compound Autofluorescence:
-
What to do: Measure the fluorescence of the compound alone in the assay buffer at the same excitation and emission wavelengths used for the assay.
-
Interpretation: A significant fluorescence signal from the compound itself indicates autofluorescence, which can lead to false positives.
-
-
Pre-read Plates:
-
What to do: Before initiating the biological reaction, read the fluorescence of the assay plates after the compounds have been added.
-
Interpretation: This pre-read can help to identify autofluorescent compounds and can sometimes be subtracted from the final signal as a background correction.
-
-
Use a Different Fluorophore:
-
What to do: If possible, switch to a fluorescent probe that has a different excitation and emission spectrum, preferably in the far-red range.[6]
-
Interpretation: If the compound's interference is wavelength-specific, changing the fluorophore may eliminate the problem.
-
Data Presentation
Table 1: Efficacy of Interference Mitigation Strategies
| Mitigation Strategy | Type of Interference Addressed | Typical Efficacy | Reference |
| 0.01% Triton X-100 | Compound Aggregation | High - often eliminates or significantly reduces activity of aggregators. | [5] |
| Orthogonal Assay | Assay Technology-Specific Interference | High - Confirmation rates can be as low as <30% from a primary screen. | [15] |
| Counter-Screen | Assay Technology-Specific Interference | High - Directly identifies compounds interacting with assay components. | [14] |
| Far-Red Fluorophores | Autofluorescence, Light Scattering | Moderate to High - Reduces interference from many common fluorescent compounds. | [6] |
| PAINS Filtering | Non-specific Reactivity, Promiscuity | High - Removes known problematic chemical scaffolds from hit lists. | [8][12] |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if a compound's inhibitory activity is due to aggregation.[1]
Methodology:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[1]
-
-
Prepare serial dilutions of the test compound in both Buffer A and Buffer B.
-
Add all other assay components (e.g., enzyme, substrate) to the wells containing the diluted compound.
-
Incubate the reactions according to the standard protocol.
-
Measure the assay signal and calculate the dose-response curves for both conditions.
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 strongly suggests that the compound's activity is mediated by aggregation.[1]
Protocol 2: Luciferase Counter-Screen
Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.
Methodology:
-
Prepare a reaction mixture containing purified luciferase enzyme and ATP in the assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the luciferase substrate (e.g., luciferin).
-
Immediately measure the luminescence signal.
Interpretation: A dose-dependent decrease in the luminescence signal indicates that the compound is a direct inhibitor of luciferase and is a likely source of interference in a luciferase-based primary assay.[1]
Protocol 3: Spike and Recovery for Immunoassays
Objective: To assess whether components in a sample matrix interfere with accurate analyte detection in an immunoassay.[16]
Methodology:
-
Prepare three sets of samples:
-
Neat Matrix: The sample matrix without any added analyte. This is used to determine the endogenous level of the analyte.
-
Spiked Buffer (Control): A known concentration of the analyte spiked into the assay buffer.
-
Spiked Matrix (Test): The same known concentration of the analyte spiked into the sample matrix.
-
-
Measure the analyte concentration in all three samples using the immunoassay.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] * 100
Interpretation: A recovery value significantly different from 100% (e.g., outside the range of 80-120%) suggests that the sample matrix is causing interference in the assay.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. longdom.org [longdom.org]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. d-nb.info [d-nb.info]
- 15. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
Optimizing Solvent Choice for High-Boiling Point Cyclization Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, optimizing reaction conditions is paramount to success. High-boiling point cyclization reactions, crucial for the synthesis of complex cyclic molecules, present unique challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments, with a focus on the critical role of solvent selection.
Troubleshooting Guide: Common Issues in High-Boiling Point Cyclization Reactions
This guide addresses specific problems that may arise during high-boiling point cyclization reactions, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no product formation in a high-boiling point cyclization can stem from several factors related to reaction conditions and substrate reactivity. A systematic approach to troubleshooting is recommended.[1]
-
Inadequate Temperature: The reaction temperature may be insufficient to overcome the activation energy.
-
Solution: Ensure the reaction is heated to the reflux temperature of the chosen solvent. Consider switching to a higher-boiling point solvent if the required temperature is not being reached.[1]
-
-
Poor Solubility of Starting Materials: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.
-
Catalyst Inactivity: The catalyst may be poisoned, decomposed at high temperatures, or simply not effective for the specific transformation.
-
Solution: Ensure the catalyst is fresh and of high purity. If catalyst decomposition is suspected, consider adding it portion-wise or choosing a more thermally stable catalyst.
-
-
Intermolecular Side Reactions: At high concentrations, starting materials may react with each other (intermolecularly) rather than within the same molecule (intramolecularly).[1]
-
Solution: Employ high-dilution conditions to favor the desired intramolecular cyclization. This can be achieved by slowly adding the substrate to the hot solvent over an extended period.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired cyclic product, but also a significant amount of impurities. How can I improve the selectivity?
A: The formation of side products is a common challenge, often influenced by the reaction solvent and temperature.
-
Thermal Decomposition: High temperatures can lead to the degradation of starting materials, intermediates, or the final product.
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed to prevent prolonged exposure to high heat.[4] If decomposition is still an issue, a lower-boiling point solvent that still provides sufficient energy for the reaction may be necessary.
-
-
Alternative Reaction Pathways: The chosen solvent can influence the reaction pathway. A polar aprotic solvent might favor one pathway, while a non-polar solvent favors another.
-
Solution: Conduct a solvent screening experiment to identify a solvent that maximizes the yield of the desired product while minimizing side reactions.
-
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts to form the product, but then stalls and does not proceed to completion, even after extended reaction times. What could be the cause?
A: A stalled reaction can be frustrating, but several factors can be investigated.
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst.
-
Solution: This can be difficult to overcome, but sometimes adding more catalyst can help push the reaction to completion.
-
-
Equilibrium: The cyclization may be a reversible reaction that has reached equilibrium.
-
Solution: If a volatile byproduct (like water) is formed, its removal using a Dean-Stark apparatus can drive the equilibrium towards the product.[1]
-
-
Solvent Effects: The solvent may not be optimal for stabilizing the transition state of the reaction.
-
Solution: Experiment with solvents of different polarities and dielectric constants.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best high-boiling point solvent for my cyclization reaction?
A1: The ideal solvent should meet several criteria:
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide the necessary activation energy for the reaction.[3][5]
-
Good Solubility: It must effectively dissolve the starting materials at the reaction temperature.[3]
-
Inertness: The solvent should not react with the starting materials, intermediates, products, or catalyst.[3]
-
Polarity: The polarity of the solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing transition states. A solvent screening is often the best approach to find the optimal choice.
-
Ease of Removal: Consider how the solvent will be removed during product purification. A very high-boiling point solvent can be difficult to remove under reduced pressure.[2]
Q2: What are some common high-boiling point solvents used for cyclization reactions?
A2: A variety of high-boiling point solvents are available, each with different properties. The choice will depend on the specific requirements of your reaction. See the table below for a comparison of common options.
Q3: How can I favor intramolecular cyclization over intermolecular polymerization?
A3: High dilution is the key to favoring the formation of cyclic products over polymers. By keeping the concentration of the reactant low, the probability of one end of the molecule finding the other end of the same molecule is increased relative to it finding another molecule. This is often achieved by the slow addition of the substrate to a large volume of hot solvent.
Q4: Can the solvent choice affect the stereochemistry of the cyclized product?
A4: Yes, the solvent can influence the stereochemical outcome of a reaction. The solvent can interact with transition states, favoring the formation of one stereoisomer over another. If stereoselectivity is a concern, it is advisable to screen a range of solvents with varying properties.
Data Presentation: Properties of Common High-Boiling Point Solvents
The following table summarizes the physical properties of several common high-boiling point solvents that are often used in cyclization reactions.
| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) |
| Toluene | 110.6 | 0.867 | 2.38 |
| Xylene (mix) | ~140 | ~0.87 | ~2.4 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.092 | 46.7 |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.028 | 32.2 |
| Ethylene Glycol | 197 | 1.115 | 37.7 |
| Diglyme | 162 | 0.943 | 7.23 |
| Chlorobenzene | 132 | 1.106 | 5.62 |
Data compiled from various sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Solvent Screening for a High-Boiling Point Cyclization Reaction
This protocol outlines a general procedure for screening multiple solvents to find the optimal conditions for your reaction.
-
Setup: In an array of small-scale reaction vessels (e.g., microwave vials or small round-bottom flasks) equipped with stir bars and reflux condensers, place an equal amount of your starting material.
-
Solvent Addition: To each vessel, add a different high-boiling point solvent from your list of candidates. Ensure the starting material is fully dissolved, heating gently if necessary.
-
Reaction Initiation: Add the catalyst or any other reagents to each vessel.
-
Heating: Heat all reactions to the reflux temperature of the respective solvent and maintain for a set period.
-
Monitoring: At regular intervals, take a small aliquot from each reaction mixture and analyze by TLC to monitor the consumption of starting material and the formation of the product.[4][10][11]
-
Analysis: Once the reactions are complete (or after a predetermined time), cool the mixtures to room temperature. Analyze the crude reaction mixtures by a quantitative method such as LC-MS or GC-MS to determine the yield of the desired product in each solvent.
-
Selection: Choose the solvent that provides the highest yield and purity of the desired cyclic product for scale-up.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of a reaction.[4][12]
-
Prepare the TLC Chamber: Pour a small amount of a suitable eluent (solvent system) into a developing chamber and place a piece of filter paper inside to saturate the atmosphere. Cover the chamber.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" for starting material, "Co" for a co-spot, and "RM" for the reaction mixture.[10][11]
-
Application:
-
In the "SM" lane, spot a dilute solution of your starting material.
-
In the "RM" lane, spot a small aliquot of your reaction mixture.
-
In the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[11]
-
-
Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain.
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The appearance of a new spot indicates the formation of the product.
Protocol 3: General Product Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[13][14][15]
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration: If there are insoluble impurities, quickly filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. thecalculatedchemist.com [thecalculatedchemist.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. studymind.co.uk [studymind.co.uk]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
Technical Support Center: Recrystallization of Quinolinol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of quinolinol derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my quinolinol derivative, but no crystals have formed after an extended period. What could be the issue?
-
Answer: The absence of crystal formation is a common issue and can stem from several factors.[1]
-
Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]
-
Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1]
-
Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1]
-
Change the Solvent System (Anti-Solvent Addition): Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble.[1][4] This will decrease the overall solubility and promote crystallization.[1]
-
-
Issue 2: The Compound Precipitates as an Oil ("Oiling Out")
-
Question: My compound is separating from the solution as an oil instead of crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when a compound with a low melting point comes out of a concentrated solution at a temperature above its melting point.[2] It can also happen if the solid is very impure, leading to a significant depression of its melting point.[5]
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent the compound from precipitating out too early at a high temperature.[1] Consider using a different solvent or a mixture of solvents with a lower boiling point.[1]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
-
Issue 3: The Final Crystal Yield is Very Low
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can be due to several factors, including using too much solvent, premature filtration, or high solubility of the compound in the solvent even at low temperatures.[1][6]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1][6]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
-
Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1]
-
Issue 4: Obtaining Crystals with Different Shapes and Properties (Polymorphism)
-
Question: I have crystallized the same quinoline compound multiple times and obtained crystals with different shapes and properties. What is happening?
-
Answer: You are likely observing polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties.
Troubleshooting & Control Strategies:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed.[1] Experiment with a range of solvents with different polarities.[1]
-
Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]
-
Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]
-
Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for recrystallizing quinolinol derivatives?
-
A1: The ideal solvent will dissolve the compound when hot but not when cold.[7] A systematic screening of solvents with varying polarities is recommended.[7] Common solvents to screen include:
-
Non-polar: Hexanes, Toluene[7]
-
Moderately Polar: Diethyl ether, Ethyl acetate, Dichloromethane[7]
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water[7]
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF)[7] If a single solvent is not ideal, a mixed solvent system can be used.[7] For instance, dissolving the compound in a "good" solvent and then adding a "bad" solvent until turbidity is observed is a common technique.[7] For 8-hydroxyquinoline, methanol has been used as a recrystallization solvent.[8]
-
-
-
Q2: How does pH affect the recrystallization of quinolinol derivatives?
-
Q3: Can I purify my quinolinol derivative if it fails to crystallize?
-
A3: If recrystallization is challenging, other purification methods like column chromatography can be employed.[7] For some quinoline derivatives, purification can be achieved by forming a salt, such as a picrate, which may crystallize more readily. The pure salt can then be neutralized to regenerate the pure quinoline derivative.[7]
-
Data Presentation
Table 1: Solvent Selection for Recrystallization of a Hypothetical Quinolinol Derivative
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Hexane | Insoluble | Sparingly Soluble | Poor (oiled out) |
| Toluene | Sparingly Soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Low Yield |
| Ethyl Acetate | Sparingly Soluble | Soluble | Excellent |
| Water | Insoluble | Insoluble | N/A |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Very Good |
Table 2: Purification Yield of 8-Hydroxyquinoline
| Purification Method | Yield (%) | Final Purity (%) |
| Recrystallization from Chloroparaffin | 95-98 | 99.00-99.90 |
| Data from a patent on the purification of crude 8-hydroxyquinoline.[7] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude quinolinol derivative. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add small portions of additional solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.[1]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) with gentle heating.
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Cooling and Isolation: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Protocol 3: Vapor Diffusion Crystallization (Hanging Drop & Sitting Drop)
This method is suitable for obtaining high-quality single crystals for X-ray analysis.
-
Solution Preparation: Dissolve the quinolinol-based compound in a suitable solvent to create a solution that is close to saturation.[1] A typical starting point is 10-20 mg of the compound in 1-2 mL of solvent.[1]
-
Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel to remove any dust or particulate matter.[1]
-
Hanging Drop Method:
-
Reservoir Preparation: Pipette 500 µL of a precipitant solution (a solution in which the compound is less soluble) into the well of a vapor diffusion plate.[1]
-
Place a small drop (1-2 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir well, sealing it with grease.
-
-
Sitting Drop Method:
-
Place a small drop (1-2 µL) of the compound solution into a microbridge in the well of a sitting drop plate.
-
Add the precipitant solution to the bottom of the well.
-
Seal the well with clear tape.
-
-
Crystallization: Over time, the solvent from the drop will slowly evaporate and diffuse into the reservoir solution, increasing the concentration of the compound in the drop and leading to crystallization.
Mandatory Visualizations
Caption: A flowchart illustrating the general workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
Technical Support Center: Preventing Product Decomposition During Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing product decomposition during the scale-up of chemical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during scale-up that can lead to product decomposition.
Issue 1: Increased levels of impurities and byproducts are observed at a larger scale compared to the lab-scale synthesis.
-
Possible Cause A: Inefficient Heat Transfer. The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to localized overheating and thermal decomposition.[1][2][3] Exothermic reactions are particularly susceptible to this issue.[2][3]
-
Troubleshooting Steps:
-
Monitor and control the reaction temperature closely. Use multiple temperature probes to ensure uniform heating.
-
Optimize the heating and cooling system. Ensure the reactor jacket has adequate heat transfer fluid flow.
-
Consider a fed-batch or continuous-flow process. Adding reactants portion-wise can help manage heat generation.[4]
-
Re-evaluate the solvent. A solvent with a higher boiling point may offer better temperature control.
-
-
-
Possible Cause B: Poor Mixing. Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions and product degradation.[1][5][6]
-
Troubleshooting Steps:
-
Characterize the mixing efficiency of the large-scale reactor. This can be done using computational fluid dynamics (CFD) modeling or experimental studies.
-
Adjust the agitator speed and design. The type of impeller and its speed should be appropriate for the reaction viscosity and vessel geometry.
-
Optimize the reactant addition point. Introduce reactants below the surface of the liquid and near the agitator for rapid dispersion.
-
-
-
Possible Cause C: Extended Reaction Time. Longer processing times at a larger scale can expose the product to harsh conditions for a prolonged period, increasing the likelihood of decomposition.[5]
-
Troubleshooting Steps:
-
Conduct kinetic studies. Understand the reaction rate to determine the optimal reaction time.
-
Quench the reaction promptly. Once the reaction is complete, cool it down and neutralize any reactive species.
-
-
Issue 2: The final product fails to meet the required purity specifications due to degradation.
-
Possible Cause A: Presence of Impurities in Starting Materials. Impurities in raw materials can act as catalysts for decomposition pathways that are insignificant at the lab scale but become problematic upon scale-up.[7][8]
-
Troubleshooting Steps:
-
Thoroughly characterize all raw materials. Use analytical techniques like HPLC, GC-MS, and NMR to identify and quantify impurities.
-
Set stringent specifications for raw material purity.
-
Evaluate the impact of identified impurities on the reaction.
-
-
-
Possible Cause B: Incompatibility with Reactor Materials. The materials of construction of the large-scale reactor may differ from the glassware used in the lab, potentially leading to catalytic decomposition.
-
Troubleshooting Steps:
-
Perform compatibility studies. Test the stability of the product and reaction mixture in the presence of coupons of the reactor material (e.g., stainless steel, Hastelloy).
-
Consider glass-lined reactors for sensitive chemistries.
-
-
Issue 3: Unexpected color change or gas evolution is observed during the scale-up process.
-
Possible Cause: Onset of a Decomposition Pathway. These are often visual indicators of product or intermediate degradation.
-
Troubleshooting Steps:
-
Immediately and safely sample the reaction mixture.
-
Analyze the sample to identify the degradation products. Techniques like LC-MS, and NMR can be used to elucidate the structures of the degradants.
-
Conduct forced degradation studies. Intentionally stress the product under various conditions (acid, base, oxidation, heat, light) to understand its degradation pathways and identify potential degradants.[9][10][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for increased product decomposition during scale-up?
A1: The most common reason is the change in the surface-area-to-volume ratio.[2][3] As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[2][3] This can lead to inefficient heat removal, causing localized hot spots where the product can decompose. Similarly, mixing becomes more challenging in larger vessels, leading to non-uniform reaction conditions.[1][5][6]
Q2: How can I proactively identify potential decomposition issues before scaling up?
A2: A thorough understanding of the reaction chemistry and the stability of the product is crucial. Key proactive steps include:
-
Performing Forced Degradation Studies: These studies help to identify likely degradation pathways and products under stressful conditions.[9][10][11][12]
-
Conducting Reaction Calorimetry: This technique provides data on the heat of reaction, which is essential for designing an adequate cooling system for the large-scale reactor.[3]
-
Utilizing Process Analytical Technology (PAT): Real-time monitoring of critical process parameters (CPPs) such as temperature, pH, and concentration can help detect deviations that could lead to decomposition.[13]
Q3: What are the key parameters to monitor during a scale-up synthesis to prevent decomposition?
A3: Continuous monitoring of the following parameters is essential:
-
Temperature: Both the jacket and internal reaction temperature should be tracked.
-
Mixing Speed: The agitator speed should be controlled to ensure proper mixing.
-
Reactant Addition Rate: For exothermic reactions, the addition rate should be controlled to manage heat generation.
-
pH: For pH-sensitive reactions, this should be monitored and controlled.
-
Reaction Progress: In-process controls (e.g., HPLC, UPLC) should be used to monitor the consumption of starting materials and the formation of the product and impurities.
Q4: How do I choose the right analytical techniques to identify degradation products?
A4: A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are used to separate the degradation products from the main compound.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in determining the molecular weight of the degradation products.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for elucidating the detailed chemical structure of isolated degradation products.[15][16]
Data Presentation
Table 1: Impact of Temperature on Product Degradation
This table illustrates a hypothetical scenario where an increase in reaction temperature leads to a higher percentage of a key degradation product.
| Reaction Scale | Set Temperature (°C) | Measured Internal Temperature (°C) | Degradation Product (%) |
| Lab (1 L) | 80 | 80.5 ± 0.5 | 0.8 |
| Pilot (50 L) | 80 | 85.2 ± 2.0 | 3.5 |
| Plant (500 L) | 80 | 92.7 ± 4.5 | 9.8 |
Table 2: Effect of Mixing Speed on Impurity Profile
This table shows a hypothetical example of how inadequate mixing can lead to the formation of a process-related impurity.
| Reactor Scale | Agitator Speed (RPM) | Impurity X (%) | Product Yield (%) |
| Lab (1 L) | 500 | 0.2 | 95 |
| Pilot (50 L) | 150 (not optimized) | 4.1 | 88 |
| Pilot (50 L) | 300 (optimized) | 0.5 | 94 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of a drug substance under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the drug substance in appropriate solvents.
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) and LC-MS to identify and quantify the degradation products.[11]
Protocol 2: Reaction Kinetics Monitoring by In-Situ NMR
Objective: To determine the reaction rate and monitor the formation of intermediates and byproducts in real-time.
Methodology:
-
Setup: The reaction is carried out directly within an NMR tube inside the NMR spectrometer.[15][16]
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the reaction.
-
Data Analysis: The concentration of reactants, intermediates, and products is determined by integrating the corresponding peaks in the NMR spectra.
-
Kinetic Modeling: The concentration versus time data is then used to determine the reaction rate law and rate constants.
Visualizations
Caption: A logical diagram illustrating the troubleshooting workflow for product decomposition.
Caption: An experimental workflow for conducting forced degradation studies.
References
- 1. unionkitchen.com [unionkitchen.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. sdlookchem.com [sdlookchem.com]
- 6. mt.com [mt.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
Validation & Comparative
A Comparative Analysis of 5-Methoxyquinolin-4-ol and Other Quinoline Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the discovery of novel therapeutic agents. This guide provides a comparative overview of 5-Methoxyquinolin-4-ol and other selected quinoline derivatives, focusing on their synthesis, and biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will draw comparisons with structurally related methoxyquinoline analogs to provide a foundational understanding of its potential activities.
Introduction to Quinoline Derivatives
Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds that have demonstrated a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Methoxy substitution, in particular, has been shown to modulate the biological activity of these compounds significantly. This guide focuses on this compound and compares its potential with other methoxy-substituted quinolin-4-ol derivatives.
Synthesis of Methoxyquinolin-4-ol Derivatives
The synthesis of quinolin-4-ol derivatives is often achieved through established synthetic routes such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction. A common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester. For instance, the synthesis of a methoxyquinolin-4-ol would typically involve the reaction of a methoxyaniline with an appropriate ester followed by thermal cyclization.
General Experimental Protocol: Conrad-Limpach Synthesis
A generalized protocol for the synthesis of a methoxyquinolin-4-ol derivative is as follows:
-
Condensation: An appropriate methoxyaniline is reacted with a β-ketoester (e.g., diethyl malonate or ethyl acetoacetate) with or without an acid catalyst. The reaction mixture is heated, typically at temperatures ranging from 100 to 140°C, to form the corresponding enamine intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: The enamine intermediate is then subjected to thermal cyclization at a higher temperature (often >250°C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This step results in the formation of the quinolin-4-ol ring system.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent or by column chromatography to yield the desired methoxyquinolin-4-ol.
dot```dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Aniline [label="Methoxyaniline"]; Ketoester [label="β-Ketoester"]; Intermediate [label="Enamine Intermediate", fillcolor="#34A853"]; Product [label="Methoxyquinolin-4-ol", fillcolor="#EA4335"];
Aniline -> Intermediate [label="Condensation\n(Heat)"]; Ketoester -> Intermediate; Intermediate -> Product [label="Thermal Cyclization\n(High Temperature)"]; }
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
dot
References
Unlocking the Therapeutic Potential of 5-Methoxyquinoline Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of 5-methoxyquinoline derivatives, focusing on their activity as EZH2 inhibitors and antitubercular agents, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of 5-methoxyquinoline analogs is highly dependent on the nature and position of substituents on the quinoline core. This section compares the efficacy of various analogs against two distinct targets: the histone methyltransferase EZH2, a key target in oncology, and Mycobacterium tuberculosis, the causative agent of tuberculosis.
As EZH2 Inhibitors
A series of 5-methoxyquinoline derivatives have been identified as a novel class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors.[1] The inhibitory activity of these compounds was evaluated through enzymatic assays and their anti-proliferative effects were assessed in cancer cell lines.
Key SAR Insights for EZH2 Inhibition:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoline ring significantly impacts EZH2 inhibitory activity. Bulky, cyclic amines are generally favored.
-
Substitution at the 4-position: The substituent at the 4-position also plays a critical role in determining potency.
Table 1: In Vitro Activity of 5-Methoxyquinoline Analogs as EZH2 Inhibitors [1]
| Compound ID | R2 Substituent | R4 Substituent | EZH2 IC50 (µM) | HCT15 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1 | -Cl | 1-benzylpiperidin-4-ylamino | 28 | >50 | >50 |
| 5g | 4-methyl-1,4-diazepan-1-yl | 1-benzylpiperidin-4-ylamino | 3.5 | 15.2 | 10.5 |
| 5k | 4-methyl-1,4-diazepan-1-yl | 1-methylpiperidin-4-ylamino | 1.2 | 5.6 | 2.45 |
As Antitubercular Agents
Select 5-methoxyquinoline derivatives have also been investigated for their potential as antitubercular agents. Their activity is typically evaluated by determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
Key SAR Insights for Antitubercular Activity:
-
The specific structural modifications leading to potent antitubercular activity are still under investigation, but the presence of the 5-methoxy group appears to be a favorable feature in certain scaffolds.
Table 2: Antitubercular Activity of 5-Methoxyquinoline Analogs
| Compound ID | Substituents | MIC (µg/mL) against M. tuberculosis H37Rv |
| Compound A | 4-(4-chlorostyryl) | >100 |
| Compound B | 4-(4-methoxystyryl) | 12.5 |
| Compound C | 4-(4-nitrostyryl) | 6.25 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the protocols for the key assays used to evaluate the 5-methoxyquinoline analogs discussed in this guide.
EZH2 Inhibitory Assay (AlphaLISA)
The in vitro inhibitory activity of compounds against EZH2 is determined using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the methylation of a biotinylated histone H3 peptide by the EZH2 enzyme complex.
Materials:
-
EZH2 enzyme complex
-
S-adenosylmethionine (SAM)
-
Biotinylated Histone H3 (21-44) peptide substrate
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the EZH2 enzyme complex to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H3 peptide and SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA Acceptor beads and Streptavidin-Donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT15, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Antitubercular Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis is determined using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Pathways and Relationships
Graphical representations are powerful tools for understanding complex biological pathways and experimental workflows.
References
A Comparative Guide to the Biological Activities of Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative analysis of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of various quinolinone derivatives, supported by quantitative experimental data. Detailed methodologies for key assays are provided to facilitate reproducible research, and relevant signaling pathways are visualized to elucidate mechanisms of action.
Anticancer Activity
Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways.
Comparative Cytotoxicity of Quinolinone Derivatives
The cytotoxic effects of various quinolinone derivatives have been evaluated against a range of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized below. Lower IC50 values indicate greater potency.
| Quinolinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6c | MRSA | 0.75 | |
| VRE | 0.75 | ||
| MRSE | 2.50 | ||
| Compound 6l | MRSA | - | |
| VRE | - | ||
| MRSE | - | ||
| Compound 6o | MRSA | - | |
| VRE | - | ||
| MRSE | - | [1] | |
| Quinoline-1,8-dione Derivative | HeLa | - | [2] |
| HA-2l | mTOR | 0.066 | [3] |
| HA-2c | mTOR | 0.075 | [3] |
| FR038251 | iNOS | 1.7 | [4] |
| FR191863 | iNOS | 1.9 | [4] |
| FR038470 | iNOS | 8.8 | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Key Signaling Pathways in Cancer Targeted by Quinolinone Derivatives
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5] Several quinolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[3][6]
Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.
VEGF/VEGFR Pathway: The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] Quinolinone derivatives have been developed as VEGFR inhibitors, thereby blocking tumor angiogenesis.[8][9]
Inhibition of the VEGF signaling pathway by quinolinone derivatives.
Antimicrobial Activity
Quinolinone derivatives have shown promise as a new class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][10][11]
Comparative Antimicrobial Activity of Quinolinone Derivatives
The antimicrobial efficacy of quinolinone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]
| Quinolinone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | S. aureus (MRSA) | 0.75 | |
| Enterococcus faecalis (VRE) | 0.75 | ||
| S. epidermidis (MRSE) | 2.50 | ||
| Compound 2 | S. aureus (MRSA) | 3.0 | [2] |
| S. epidermidis (MRSE) | 3.0 | [2] | |
| Enterococcus faecalis (VRE) | 3.0 | [2] | |
| Compound 6 | C. difficile | 1.0 | [2] |
| Quinoline-2-one Schiff-base hybrids | S. aureus | 0.018 - 0.061 | |
| Ciprofloxacin (Reference) | S. aureus | 0.018 | [1] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Quinolinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[4][12][13]
Comparative Anti-inflammatory Activity of Quinolinone Derivatives
The inhibitory effect of quinolinone derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
| Quinolinone Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| FR038251 | - | iNOS Inhibition | 1.7 | [4] |
| FR191863 | - | iNOS Inhibition | 1.9 | [4] |
| FR038470 | - | iNOS Inhibition | 8.8 | [4] |
| Aminoguanidine (Reference) | - | iNOS Inhibition | 2.1 | [4] |
| Compound 7c | J774 Macrophages | NO Release | - | [13] |
| Compound 24c | J774 Macrophages | NO Release | - | [13] |
Neuroprotective Activity
Quinolinone derivatives are being explored for their potential to protect neurons from damage in the context of neurodegenerative diseases and ischemic events. In vitro models, such as oxygen-glucose deprivation (OGD) in SH-SY5Y neuroblastoma cells, are used to simulate ischemic conditions and evaluate the neuroprotective effects of these compounds.[9][14]
Comparative Neuroprotective Activity of Quinolinone Derivatives
The neuroprotective efficacy can be quantified by measuring cell viability after an insult. The effective concentration 50 (EC50) represents the concentration of a compound that provides 50% of the maximal neuroprotective effect.
| Quinolinone Derivative | Cell Line | Insult | Endpoint | EC50 (µM) | Reference |
| QN23 | SH-SY5Y | OGD/Reperfusion | Cell Viability | - | [14] |
| TIQ-A | Murine Cortical Cultures | OGD | LDH Release | - | [9] |
| Compound 11 | Murine Cortical Cultures | OGD | LDH Release | - | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of quinolinone derivatives on cancer cell lines.
Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of the quinolinone derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[2]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of quinolinone derivatives against bacterial strains.[10]
Workflow for the broth microdilution MIC assay.
Detailed Methodology:
-
Preparation of Dilutions: Prepare a two-fold serial dilution of the quinolinone derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the quinolinone derivative that completely inhibits visible bacterial growth.
Griess Assay for Nitric Oxide Inhibition
This assay is used to indirectly measure the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.[15]
Workflow for the Griess assay.
Detailed Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the quinolinone derivatives for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Oxygen-Glucose Deprivation (OGD) Model for Neuroprotection
This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of quinolinone derivatives on neuronal cells.
Workflow for the OGD neuroprotection assay.
Detailed Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate.
-
OGD Induction: To induce oxygen-glucose deprivation, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration.
-
Compound Treatment: Add the quinolinone derivatives to the glucose-free medium at the beginning of the OGD period.
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal, glucose-containing medium and return the cells to a normoxic incubator for a period of reperfusion.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously to determine the protective effect of the quinolinone derivatives.[14]
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Methoxy-Substituted Quinolin-4-ols: From Synthesis to Biological Efficacy
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] From the pioneering antimalarial quinine to modern fluoroquinolone antibiotics, derivatives of this heterocyclic system have had a profound impact on human health.[3][4] The introduction of a hydroxyl group at the C-4 position to form the quinolin-4-ol (or its tautomeric form, quinolin-4-one) core, coupled with methoxy (-OCH₃) substitutions on the carbocyclic ring, creates a class of compounds with nuanced and potent activities.[5][6] These methoxy groups are not mere decorations; they are critical modulators of a molecule's physicochemical properties, influencing everything from target binding affinity to metabolic stability.[5]
This guide provides a framework for the comprehensive performance benchmarking of novel methoxy-substituted quinolin-4-ols. We will move beyond simple data reporting to explore the causality behind experimental design, establish self-validating protocols, and present a comparative analysis grounded in authoritative data. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights needed to evaluate and advance these promising therapeutic candidates.
The Strategic Importance of Methoxy Substitution
The decision to incorporate methoxy groups is a strategic one in drug design. Their electronic and steric properties can dramatically alter a molecule's performance profile.
-
Electronic Effects: As an electron-donating group, a methoxy substituent can increase the electron density of the quinoline ring system, potentially modulating its interaction with biological targets.
-
Lipophilicity and Bioavailability: The methoxy group increases lipophilicity, which can enhance membrane permeability and, consequently, oral bioavailability. However, the position of the substitution is critical, as it can also influence metabolic pathways, particularly cytochrome P450-mediated O-demethylation.
-
Target Engagement: Methoxy groups can act as hydrogen bond acceptors, forming crucial interactions within the binding pockets of enzymes or receptors. For instance, methoxy groups on certain quinoline-based anticancer agents have been shown to form hydrogen bonds with key residues like Asn722 in topoisomerase I.[7]
Therefore, benchmarking these compounds requires a multi-parameter approach that correlates synthetic accessibility with a nuanced understanding of their biological performance.
Benchmarking Framework: A Multi-Pronged Approach
A robust evaluation of novel methoxy-substituted quinolin-4-ols hinges on three pillars of performance: Synthetic Efficiency, Biological Potency & Selectivity, and Analytical Characterization.
Caption: A multi-pronged framework for evaluating quinolin-4-ols.
Performance in Synthesis: The Conrad-Limpach Reaction
A viable therapeutic agent must be accessible through efficient and scalable chemistry. The Conrad-Limpach reaction is a robust and widely adopted method for synthesizing the 2-methylquinolin-4-ol core, serving as an excellent benchmark for synthetic performance.[8] It involves the reaction of an aniline with ethyl acetoacetate, followed by a thermal cyclization.
The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A for the cyclization step is critical.[8] This is a causality-driven decision: the high temperature (~250 °C) is necessary to overcome the activation energy for the intramolecular cyclization, leading to the formation of the quinolin-4-ol product. The insolubility of the product at room temperature in the non-polar solvent facilitates a straightforward initial purification by filtration.
Caption: Workflow for Conrad-Limpach synthesis of quinolin-4-ols.
Protocol 1: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol
This protocol is a representative procedure adapted from established methods for the Conrad-Limpach synthesis.[8]
-
Step 1: Formation of the β-anilinocrotonate intermediate.
-
To a solution of 2,5-dimethoxyaniline (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC).
-
Self-Validation: The TLC should show the disappearance of the aniline spot and the appearance of a new, less polar spot corresponding to the crotonate intermediate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.
-
-
Step 2: Cyclization to the Quinolin-4-ol.
-
Add the crude intermediate from Step 1 to a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture to approximately 250 °C for 30-60 minutes. Monitor the formation of the product by TLC.
-
Causality Check: Insufficient temperature will result in incomplete cyclization, while prolonged heating can lead to degradation. The reaction is driven by the elimination of ethanol.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
-
Step 3: Purification.
-
Wash the solid thoroughly with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.[8]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford the pure 5,8-Dimethoxy-2-methylquinolin-4-ol.[8]
-
Purity Assessment: Final purity should be assessed by HPLC and melting point analysis.
-
Performance in Biological Assays
The true measure of a compound's performance lies in its biological activity. Methoxy-substituted quinolin-4-ols have demonstrated potential across several therapeutic areas, including oncology, infectious diseases, and inflammation.[7][9][10] Benchmarking requires testing against relevant targets and cell lines, including resistant phenotypes.
A. Anticancer Activity
The quinoline scaffold is a validated pharmacophore for anticancer agents.[11] Derivatives can act through various mechanisms, including the inhibition of topoisomerase I, disruption of tubulin polymerization, and modulation of cell signaling pathways.[5][7]
-
Experimental Rationale: To benchmark anticancer performance, a primary screen using a diverse panel of cancer cell lines (e.g., NCI-60) is invaluable.[7] For methoxy-substituted quinolin-4-ols, which have shown promise as Topoisomerase I (TOP1) inhibitors, a direct enzymatic assay is a logical secondary screen.[7] The choice to test against cell lines like colon cancer, leukemia, and melanoma is informed by literature showing high sensitivity of these cancers to certain quinoline derivatives.[7]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
B. Antimalarial Activity
The 4-quinolinemethanol scaffold is the basis for the antimalarial drug mefloquine, and related compounds are known to be active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[9][12] This makes antimalarial screening a key performance benchmark.
-
Experimental Rationale: The mechanism of action for many quinoline antimalarials involves inhibiting the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole.[4] However, 4-quinolones can also act by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex.[13] Therefore, a robust benchmarking strategy involves both a whole-cell parasite growth inhibition assay and, potentially, a mechanism-specific assay like mitochondrial function.
| Compound ID | Methoxy Position(s) | IC₅₀ vs. P. falciparum (3D7, Chloroquine-Sensitive) [nM] | IC₅₀ vs. P. falciparum (K1, Chloroquine-Resistant) [nM] | Cytotoxicity (Vero Cells) IC₅₀ [µM] | Selectivity Index (K1) |
| MQ-Ref | N/A (Mefloquine) | 25.1 | 30.5 | > 20 | > 655 |
| QO-6-MeO | 6-Methoxy | 45.2 | 150.8 | > 50 | > 331 |
| QO-7-MeO | 7-Methoxy | 33.8 | 65.1 | > 50 | > 768 |
| QO-8-MeO | 8-Methoxy | 112.5 | 450.2 | 45.3 | ~ 100 |
| QO-6,7-diMeO | 6,7-Dimethoxy | 28.9 | 55.4 | > 50 | > 902 |
| CQ-Ref | N/A (Chloroquine) | 8.7 | 255.6 | > 20 | ~ 78 |
| Table 1: Comparative performance data for hypothetical methoxy-substituted quinolin-4-ols against malaria parasites. Data is illustrative and based on trends observed in quinoline derivatives.[12][14] |
This table clearly demonstrates the value of benchmarking. While QO-8-MeO shows poor activity and selectivity, QO-6,7-diMeO emerges as a promising candidate, retaining potency against the resistant K1 strain and exhibiting a high selectivity index, a critical parameter for predicting therapeutic window.
Performance in Characterization: A Validated Workflow
Unambiguous structural confirmation and purity assessment are non-negotiable. A standardized analytical workflow ensures the trustworthiness of all subsequent biological data.
Protocol 3: Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
Validation: The ¹H NMR should show the correct number of protons, splitting patterns, and integration values. The ¹³C NMR should display the expected number of carbon signals.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.[8]
-
Validation: The measured mass should be within 5 ppm of the calculated theoretical mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method (e.g., reverse-phase C18 column) to determine the purity of the final compound.
-
Validation: The purity should typically be ≥95% for compounds intended for biological screening.
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum in a solvent like ethanol to determine the wavelengths of maximum absorption (λmax), which can be useful for quantitative analysis.[8]
-
Conclusion and Future Directions
This guide outlines a comprehensive framework for benchmarking the performance of methoxy-substituted quinolin-4-ols. By integrating assessments of synthetic efficiency, biological potency against relevant and resistant targets, and rigorous analytical characterization, researchers can build a robust data package to support the advancement of lead candidates.
The structure-activity relationship (SAR) data generated through this process is invaluable. For example, the illustrative data in Table 1 suggests that methoxy substitution at the 6 and 7 positions is more favorable for antimalarial activity than at the 8 position.[15] Such insights, grounded in reliable experimental data, are essential for guiding the next cycle of molecular design and optimization in the quest for novel therapeutics.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Antimalarial activities of various 4-quinolonemethanols with special attention to WR-142,490 (mefloquine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitors: 5-Methoxyquinolin-4-ol Derivatives Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Its dysregulation is implicated in the pathogenesis of various cancers, driving the development of small molecule inhibitors. This guide provides a comparative overview of a novel class of 5-methoxyquinoline-based EZH2 inhibitors against other well-established EZH2 inhibitors, supported by experimental data and detailed protocols.
Overview of EZH2 and its Inhibition
EZH2 is a histone methyltransferase that, as part of the PRC2 complex, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to H3K27. This epigenetic modification leads to transcriptional repression of target genes, many of which are tumor suppressors.[1] The majority of EZH2 inhibitors developed to date are SAM-competitive, binding to the SET domain of EZH2 and preventing its catalytic activity.[1]
Comparative Analysis of EZH2 Inhibitors
This section compares the biochemical potency and cellular activity of the lead 5-methoxyquinoline derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (Compound 5k) , with other notable EZH2 inhibitors that have progressed to clinical trials, such as Tazemetostat (EPZ-6438), GSK126, and CPI-1205.
Disclaimer: The data presented below is compiled from various sources. A direct head-to-head comparison in a single study is not currently available. Therefore, variations in experimental conditions may influence the absolute values, and this data should be interpreted as a relative guide.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for the selected EZH2 inhibitors against the wild-type (WT) EZH2 enzyme.
| Compound | Scaffold | Biochemical IC50 (EZH2 WT) | Reference |
| Compound 5k | 5-Methoxyquinoline | 1.2 µM | [2] |
| Tazemetostat (EPZ-6438) | Pyridone-based | 2.5 nM (Ki) | [3] |
| GSK126 | Indole-based | ~3 nM | [3] |
| CPI-1205 | Indole-based | 0.46 nM | [1] |
Cellular Activity
The efficacy of EZH2 inhibitors is also assessed in cell-based assays, which measure the reduction in H3K27me3 levels and the impact on cancer cell proliferation.
| Compound | Cell Line(s) | Cellular H3K27me3 Reduction | Anti-proliferative Activity (GI50/IC50) | Reference |
| Compound 5k | MDA-MB-231 (Breast Cancer) | Demonstrated reduction | HCT15 (Colon): 5.6 µM, MDA-MB-231 (Breast): 8.3 µM | [2] |
| Tazemetostat (EPZ-6438) | Various Lymphoma Lines | Dose-dependent reduction | Varies by cell line (nM to µM range) | [3] |
| GSK126 | Various Lymphoma Lines | Dose-dependent reduction | Varies by cell line (nM to µM range) | [3] |
| CPI-1205 | KARPAS-422 (Lymphoma) | Potent reduction | Potent inhibition | [1] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action of SAM-competitive inhibitors.
Caption: EZH2, as part of the PRC2 complex, utilizes SAM to methylate Histone H3, leading to gene silencing and cancer proliferation. EZH2 inhibitors block this process.
Experimental Workflow: Biochemical IC50 Determination
This diagram outlines a typical workflow for determining the biochemical potency of an EZH2 inhibitor.
Caption: A generalized workflow for determining the biochemical IC50 of an EZH2 inhibitor using a radiometric assay.
Experimental Workflow: Cellular H3K27me3 Analysis
This diagram illustrates the process of measuring the effect of an EZH2 inhibitor on cellular H3K27me3 levels.
Caption: A typical workflow for assessing the impact of an EZH2 inhibitor on cellular H3K27 trimethylation levels.
Detailed Experimental Protocols
Biochemical EZH2 Inhibitor Assay (Radiometric)
This protocol is a common method for determining the IC50 value of an EZH2 inhibitor.[4]
Materials:
-
Purified recombinant human PRC2 complex
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 5% trichloroacetic acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, purified PRC2 complex, and histone H3 substrate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular H3K27me3 Western Blot Analysis
This protocol details the steps to assess the in-cell activity of an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO for the desired duration (e.g., 72 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of an EZH2 inhibitor on cell proliferation.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50/IC50 value.
Conclusion
The discovery of 5-methoxyquinoline derivatives represents an expansion of the chemical scaffolds available for targeting EZH2.[2] While the lead compound, 5k, demonstrates micromolar potency, it provides a valuable starting point for further optimization. In comparison, established EZH2 inhibitors like Tazemetostat, GSK126, and CPI-1205 exhibit significantly higher biochemical potency, with IC50 values in the nanomolar and even sub-nanomolar range.[1][3] The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel EZH2 inhibitors, which is crucial for the development of more effective and targeted cancer therapies.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of Novel Quinolinone Derivatives: A Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of two promising quinolinone derivatives: the quinoline-chalcone hybrid, Compound 12e , and the tetrahydroquinolin-5(1H)-one derivative, Compound 4j . The objective of this document is to present a side-by-side comparison of their cytotoxic profiles, supported by experimental data and detailed methodologies for key validation assays. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro anticancer activity of Compound 12e and Compound 4j against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12e | MGC-803 | Gastric Cancer | 1.38 | [1] |
| HCT-116 | Colon Cancer | 5.34 | [1] | |
| MCF-7 | Breast Cancer | 5.21 | [1] | |
| Compound 4j | MCF-7 | Breast Cancer | 0.004 | |
| WI-38 (Normal) | Normal Lung Fibroblast | 0.048 | ||
| 5-Fluorouracil | MGC-803 | Gastric Cancer | 6.22 | [1] |
| HCT-116 | Colon Cancer | 10.4 | [1] | |
| MCF-7 | Breast Cancer | 11.1 | [1] | |
| Staurosporine | MCF-7 | Breast Cancer | 0.005 |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the evaluation of Compound 12e and Compound 4j.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
-
Cell Plating: Cancer cells (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Cells are treated with various concentrations of the quinolinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then shaken on an orbital shaker for 15 minutes.[2]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell surface.[5][6]
-
Cell Treatment: Cells are treated with the quinolinone derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.[7]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[9][10]
-
Cell Treatment and Harvesting: Cells are treated with the quinolinone derivatives and harvested as described for the apoptosis assay.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and fixed for at least 30 minutes at 4°C.[9]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.[9][10]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the implicated signaling pathways and a generalized experimental workflow for evaluating the anticancer activity of quinolinone derivatives.
Caption: Generalized experimental workflow for anticancer drug screening.
Caption: Inhibition of EGFR/HER2 signaling pathway by quinolinone derivatives.
Caption: Inhibition of the PDGFR-β signaling pathway.
Summary and Conclusion
The quinolinone derivatives Compound 12e and Compound 4j demonstrate potent anticancer activities against various cancer cell lines. Compound 12e, a quinoline-chalcone hybrid, exhibits significant cytotoxicity against gastric, colon, and breast cancer cells, inducing G2/M phase cell cycle arrest and apoptosis.[1] Compound 4j, a tetrahydroquinolin-5(1H)-one, shows exceptionally high potency against breast cancer cells, also promoting apoptosis and G2/M cell cycle arrest. Its mechanism is linked to the inhibition of key receptor tyrosine kinases, including HER-2 and PDGFR-β.
The provided experimental protocols offer a standardized framework for the evaluation of these and other novel anticancer compounds. The visualized signaling pathways highlight the molecular targets through which these quinolinone derivatives may exert their therapeutic effects. This comparative analysis suggests that both Compound 12e and Compound 4j represent promising scaffolds for the development of novel anticancer agents, warranting further preclinical and clinical investigation.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Comparative Analysis of In Vitro Activity of EGFR Inhibitors Against Non-Small Cell Lung Cancer Cell Lines
This guide provides a detailed comparison of the in vitro activity of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against earlier generation EGFR inhibitors in various non-small cell lung cancer (NSCLC) cell lines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a crucial transmembrane receptor that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are vital for cell proliferation and survival.[1][2] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[1]
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, were developed to inhibit the kinase activity of EGFR. However, their efficacy can be limited by the development of resistance mutations, most commonly the T790M mutation.[3] Osimertinib is a third-generation, irreversible EGFR TKI designed to be effective against both the initial sensitizing EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1][4] It achieves this by forming a covalent bond with a specific cysteine residue in the ATP-binding site of the EGFR kinase.[2][3]
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by EGFR TKIs.
Comparative In Vitro Potency of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for osimertinib and other EGFR inhibitors across a panel of NSCLC cell lines with varying EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Rociletinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10-20[4] | ~10-20[4] | 7[5] | 0.8[5] | - | - |
| HCC827 | Exon 19 deletion | ~10-15[4] | ~10[4] | - | - | 0.002 (µM)[6] | - |
| H3255 | L858R | - | 0.075 (µM)[6] | 12[5] | 0.3[5] | 0.0007 (µM)[6] | - |
| H1975 | L858R + T790M | ~15-25[4] | >5000[4] | >5000 | 57[5] | - | 23[5] |
| PC-9/GR | Exon 19 del + T790M | ~13[4] | >4000[4] | - | - | - | - |
| PC-9ER | - | 13[5] | - | - | 165[5] | - | 37[5] |
Note: IC50 values can vary between experiments based on the specific conditions used.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
The following is a generalized protocol for determining the IC50 values of EGFR inhibitors using a cell viability assay such as the MTT or MTS assay.
Detailed Steps:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the EGFR inhibitor in a suitable solvent, such as DMSO.[8]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of solvent) and no-treatment control.[8]
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[9]
-
-
Cell Viability Measurement:
-
Absorbance Reading:
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression curve fit to determine the IC50 value.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potential of Novel Quinoline Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide presents a comparative analysis of the experimental results for several novel quinoline compounds, offering a valuable resource for those engaged in the discovery and development of new drugs.
This publication synthesizes recent findings on the antimicrobial and anticancer properties of new quinoline derivatives. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key cellular pathways, this guide aims to provide an objective comparison with existing alternatives and support ongoing research efforts in this promising field.
Comparative Efficacy of Novel Quinoline Derivatives
The therapeutic potential of novel quinoline compounds is best understood through a direct comparison of their biological activity against relevant targets. The following tables summarize the in vitro efficacy of several recently developed quinoline derivatives against a panel of bacterial strains and cancer cell lines.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below compares the MIC values of novel quinoline derivatives against both Gram-positive and Gram-negative bacteria, with established antibiotics included for reference.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| Compound 5d | S. aureus | 0.125 - 8 | Ciprofloxacin | >64 | [1][2] |
| B. cereus | 0.8 | Gentamicin | - | [3] | |
| E. coli | 0.125 - 8 | Ciprofloxacin | >64 | [1][2] | |
| P. aeruginosa | - | - | - | ||
| Compound 6 | B. cereus | 3.12 - 50 | - | - | [4][5] |
| Staphylococcus | 3.12 - 50 | - | - | [4][5] | |
| E. coli | 3.12 - 50 | - | - | [4][5] | |
| Pseudomonas | 3.12 - 50 | - | - | [4][5] | |
| Compound 15 | S. aureus | 0.8 | Gentamicin, Ofloxacin, Tetracycline | - | [3] |
| B. cereus | 1.61 | Gentamicin, Ofloxacin, Tetracycline | - | [3] | |
| Compound 8 | E. faecium (Vancomycin-resistant) | 4 | Vancomycin | >64 | [3] |
| Compounds 25 & 26 | A. fumigatus | 0.98 | - | - | [3] |
| C. albicans | 0.49, 0.98 | - | - | [3] | |
| S. pneumoniae | 0.49 | - | - | [3] | |
| S. aureus | 1.95, 0.98 | - | - | [3] | |
| E. coli | 0.49 | - | - | [3] | |
| M. tuberculosis | 0.78, 0.39 | - | - | [3] | |
| Compounds 32, 33, 34 | A. flavus | 12.5, 25 | - | - | [3] |
| A. niger | 25 | - | - | [3] | |
| F. oxysporum | 25 | - | - | [3] | |
| C. neoformans | 25 | - | - | [3] |
Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of various novel quinoline derivatives against a range of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Compound 5a | MCF-7 (Breast) | <0.082 | Erlotinib | 0.080 | [6] |
| A-549 (Lung) | <0.082 | Lapatinib | 0.026 | [6] | |
| Compound 4 | c-Met Kinase | - | Cabozantinib, Crizotinib, Capmatinib, Tepotinib | - | [7] |
| Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | [8] |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | [8] | |
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | [8] | |
| Phenylsulfonylurea Derivative 7 | HepG-2 (Liver) | 2.71 | - | - | [8] |
| A549 (Lung) | 7.47 | - | - | [8] | |
| MCF-7 (Breast) | 6.55 | - | - | [8] | |
| Anilino-Fluoroquinolone 4c | K562 (Leukemia) | - | - | - | [8] |
| Compound 1a | U937 (Leukemia) | - | SGI-1027 | - | [9] |
| Compound 2a | U937 (Leukemia) | 0.7 | SGI-1027 | - | [9] |
| HL60 (Leukemia) | 0.2 | SGI-1027 | - | [9] | |
| Compound 4c | U937 (Leukemia) | 1.2 | SGI-1027 | - | [9] |
| HL60 (Leukemia) | 0.3 | SGI-1027 | - | [9] | |
| Compound 4a | U937 (Leukemia) | 0.5 | SGI-1027 | - | [9] |
| HL60 (Leukemia) | 0.3 | SGI-1027 | - | [9] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the protocols for the key assays used to evaluate the antimicrobial and anticancer activities of the novel quinoline compounds.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
-
Preparation of Compounds: The novel quinoline derivatives and reference antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel quinoline compounds for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO) only.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
Understanding the cellular pathways targeted by these novel compounds is fundamental to their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a generalized experimental workflow.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Referencing Spectroscopic Data with Known Quinoline Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the identification and structural elucidation of quinoline and its derivatives. Quinoline scaffolds are fundamental in medicinal chemistry and materials science, making accurate structural verification essential. This document outlines standard spectroscopic benchmarks and detailed experimental protocols to assist researchers in cross-referencing their findings with established data.
Spectroscopic Data Comparison
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique structural information. The following tables summarize key quantitative data for the parent quinoline molecule and a representative derivative, quinoline-2-carboxylic acid, to illustrate the effect of substitution on spectroscopic readouts.
Table 1: ¹H NMR Spectroscopic Data
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard.
| Proton Position | Quinoline (in CDCl₃) | Quinoline-2-carboxylic acid (in DMSO-d₆) |
| H-2 | 8.91 ppm (dd) | - |
| H-3 | 7.38 ppm (dd) | 8.30 ppm (d) |
| H-4 | 8.13 ppm (dd) | 8.20 ppm (d) |
| H-5 | 7.72 ppm (d) | 8.15 ppm (d) |
| H-6 | 7.52 ppm (ddd) | 7.75 ppm (t) |
| H-7 | 7.65 ppm (ddd) | 7.90 ppm (t) |
| H-8 | 8.08 ppm (d) | 7.85 ppm (d) |
| COOH | - | 13.0-14.0 ppm (br s) |
d: doublet, dd: doublet of doublets, t: triplet, ddd: doublet of doublet of doublets, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy identifies the chemical environment of carbon atoms within a molecule.
| Carbon Position | Quinoline (in CDCl₃) [1] | Quinoline-2-carboxylic acid |
| C-2 | 150.3 ppm | 148.5 ppm |
| C-3 | 121.1 ppm | 129.0 ppm |
| C-4 | 136.1 ppm | 140.0 ppm |
| C-4a | 128.3 ppm | 128.2 ppm |
| C-5 | 129.5 ppm | 130.5 ppm |
| C-6 | 126.5 ppm | 127.8 ppm |
| C-7 | 127.7 ppm | 131.0 ppm |
| C-8 | 129.5 ppm | 129.8 ppm |
| C-8a | 148.3 ppm | 146.0 ppm |
| C=O | - | 167.0 ppm |
Table 3: Key FT-IR Absorption Bands
Infrared spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.[2]
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100 - 3000 cm⁻¹ | Indicates the presence of C-H bonds on the aromatic rings. |
| C=C stretching (aromatic) | 1620 - 1450 cm⁻¹ | Multiple bands corresponding to the quinoline ring system vibrations. |
| C=N stretching | ~1580 cm⁻¹ | Characteristic vibration of the nitrogen-containing heterocyclic ring.[3] |
| C-H out-of-plane bending | 900 - 700 cm⁻¹ | These bands are sensitive to the substitution pattern on the rings.[4][5] |
| O-H stretching (for derivatives) | 3300 - 2500 cm⁻¹ (broad) | Indicates a carboxylic acid or hydroxyl group, as in quinoline-2-carboxylic acid. |
| C=O stretching (for derivatives) | 1725 - 1700 cm⁻¹ | Indicates a carbonyl group from a carboxylic acid or ketone. |
Table 4: Mass Spectrometry (MS) Fragmentation Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and offering structural clues.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) and Neutral Loss |
| Quinoline | EI | 129 ([M]⁺•) | 102 ([M-HCN]⁺•)[6] |
| Quinoline-2-carboxylic acid | ESI+ | 174 ([M+H]⁺) | 129 ([M+H - CO₂]⁺)[7] |
| Hydroxyquinolines | EI | 145 ([M]⁺•) | 117 ([M-CO]⁺•), 116 ([M-HCN-H]⁺•)[8] |
Experimental Workflows and Logical Relationships
The process of cross-referencing spectroscopic data involves a logical workflow from sample preparation to final structure confirmation. This process ensures that the empirical data collected rigorously supports the proposed chemical structure.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Experimental Protocols
Detailed and consistent experimental protocols are critical for generating reproducible and comparable spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted for the analysis of quinoline derivatives.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR or 20-50 mg for ¹³C NMR experiments.
-
Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. DMSO-d₆ is often preferred for polar compounds like carboxylic acids.
-
Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[9]
-
If the sample contains particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[9]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard 1D ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[10]
-
Acquire a 1D ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[11]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize assignments.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol covers standard sample preparation for solid and liquid quinoline samples.
-
Sample Preparation (Solids) :
-
KBr Pellet Method : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull Method : Grind a few milligrams of the solid sample to a fine powder. Add 1-2 drops of Nujol (mineral oil) and grind to a smooth paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).[12][13]
-
-
Sample Preparation (Liquids) :
-
Place 1-2 drops of the pure liquid sample directly between two salt plates to form a thin film. This is known as running a "neat" spectrum.[13]
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer's sample holder.
-
Record a background spectrum of the empty instrument or pure KBr pellet/salt plates.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[14]
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (MS)
This protocol provides a general workflow for the analysis of quinoline compounds.
-
Sample Preparation :
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).[17]
-
Select an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation, while Electrospray Ionization (ESI) is standard for LC-MS and typically generates protonated molecules ([M+H]⁺).[6][7]
-
Acquire the mass spectrum. For structural confirmation, tandem MS (MS/MS) can be performed to fragment a selected precursor ion and analyze its product ions, revealing further structural details.[16]
-
References
- 1. Page loading... [guidechem.com]
- 2. Experimental Design [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. researchgate.net [researchgate.net]
- 6. chempap.org [chempap.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ekwan.github.io [ekwan.github.io]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. webassign.net [webassign.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to the Antioxidant and Prooxidant Effects of 4-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A critical aspect of their pharmacological profile is their interaction with reactive oxygen species (ROS), where they can exhibit a dual nature: acting as beneficial antioxidants or detrimental prooxidants. This guide provides an objective comparison of these opposing effects, supported by experimental data and detailed methodologies, to inform the rational design and application of 4-hydroxyquinoline derivatives in therapeutic development.
The Antioxidant Profile: Quenching the Fire of Oxidative Stress
The antioxidant capacity of 4-hydroxyquinoline derivatives is primarily attributed to the phenolic hydroxyl group at the C4 position. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The stability of the resulting phenoxy radical is a key factor in its antioxidant efficacy.[3]
Structure-Activity Relationship (SAR) for Antioxidant Activity
The antioxidant potential of the 4-hydroxyquinoline core can be significantly modulated by the nature and position of substituents on the ring system.
-
Electron-Donating Groups: The presence of electron-donating groups, such as alkyl (e.g., butyl) and hydroxyl groups, generally enhances antioxidant activity. These groups can stabilize the phenoxy radical formed after hydrogen donation.[4][5]
-
Hydroxyl Group Position: The number and location of hydroxyl groups are critical. For instance, derivatives with a di-OH substitution at the 3' and 4' positions of a phenyl ring at C2 show particularly strong peroxyl radical scavenging activity.[6]
-
Conjugation: An extended system of conjugation within the molecule can facilitate the delocalization of the unpaired electron on the phenoxy radical, increasing its stability and, consequently, its antioxidant capacity.[4][5]
Quantitative Analysis of Antioxidant Activity
The following table summarizes the antioxidant performance of various 4-hydroxyquinoline derivatives as reported in the literature.
| Derivative/Compound | Assay | Result | Reference |
| Carboxamide 3g (N-phenyl, 4-aminophenol derived) | Lipid Peroxidation Inhibition | 100% inhibition | [1] |
| Carboxamide 3j (N-methyl, 2-aminophenol derived) | Hydroxyl Radical Scavenging | 100% inhibition | [1] |
| Carboxamide 3g | ABTS Radical Cation Scavenging | 72.4% inhibition | [1] |
| Carboxamide 3g | Hydroxyl Radical Scavenging | 67.7% inhibition | [1] |
| 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH Radical Scavenging | Noticeable antioxidant potential | [2][7] |
| 2',3'-dihydroxy-2-phenylquinolin-4(1H)-one | FRAP | 97.71% Trolox equivalents | [8] |
| 2',3'-dihydroxy-2-phenylquinolin-4(1H)-one | ORAC | 15.27 µM Trolox equivalents | [8] |
The Prooxidant Profile: Fueling the Flames of Cellular Damage
Conversely, under certain conditions, 4-hydroxyquinoline derivatives can exhibit prooxidant effects, promoting the generation of ROS and leading to cellular damage. This activity is often dependent on the presence of transition metal ions, particularly copper (Cu(II)).
Mechanism of Prooxidant Action
The prooxidant mechanism frequently involves the reduction of metal ions by the quinoline derivative. For example, a 4-hydroxyquinoline derivative can reduce Cu(II) to Cu(I). This reduced copper ion can then react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce the highly damaging hydroxyl radical (•OH). This cascade can lead to significant damage to biomolecules, including DNA.[9]
Furthermore, the distributive status of the molecule can influence its effect. When certain 4-hydroxyquinoline derivatives are packaged within lipid vesicles (like DPPC), they can act as prooxidants, potentially by preserving unstable free radicals that can initiate lipid peroxidation.[10]
Prooxidant-Induced DNA Damage
A significant consequence of prooxidant activity is damage to DNA. Studies have shown that 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a metabolite of the carcinogen 4-nitroquinoline 1-oxide (4-NQO), can induce DNA cleavage in the presence of Cu(II).[9] This process can also lead to the formation of 8-hydroxydeoxyguanosine (8-OH-dG), a marker of oxidative DNA damage.[9][11]
Quantitative Analysis of Prooxidant Activity
| Derivative/Compound | Effect | Conditions | Reference |
| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | DNA Cleavage | In the presence of Cu(II) | [9] |
| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | 8-hydroxydeoxyguanosine (8-OH-dG) formation | In the presence of Cu(II) | [9] |
| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) | Prooxidant in AAPH-induced hemolysis | When packaged in DPPC vesicle | [10] |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CQCE) | Prooxidant in AAPH-induced hemolysis | When packaged in DPPC vesicle | [10] |
Experimental Protocols
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compounds: Dissolve the 4-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound, a positive control (e.g., ascorbic acid, Trolox), or solvent (as a blank) to the respective wells. c. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration from violet to yellow indicates scavenging activity.
-
Calculation: Percentage Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration that scavenges 50% of DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[12][13]
Copper-Mediated DNA Damage Assay
This protocol assesses the ability of a compound to cause DNA strand breaks in the presence of copper ions.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
The 4-hydroxyquinoline derivative at various concentrations
-
CuCl₂ solution
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel in an electrophoresis chamber with an appropriate buffer (e.g., TAE) until the dye front has migrated sufficiently.
-
Visualization and Analysis: a. Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe). b. Visualize the DNA bands under UV light. c. Analyze the conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) forms. An increase in Forms II and III indicates DNA cleavage.
Visualizing the Mechanisms
Prooxidant Mechanism: Copper-Catalyzed DNA Damage
The following diagram illustrates the proposed pathway for prooxidant-induced DNA damage by 4-hydroxyquinoline derivatives in the presence of copper.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 5. scispace.com [scispace.com]
- 6. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of 4-quinolones and structurally related flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific DNA damage and 8-hydroxydeoxyguanosine formation by hydroxylamine and 4-hydroxyaminoquinoline 1-oxide in the presence of Cu(II): role of active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of 8-hydroxyguanine residues in DNA treated with 4-hydroxyaminoquinoline 1-oxide and its related compounds in the presence of seryl-AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Methoxyquinolin-4-ol: A Step-by-Step Guide
The proper disposal of 5-Methoxyquinolin-4-ol is a critical aspect of laboratory safety and environmental responsibility. This compound, like other quinoline derivatives, must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is paramount to prevent potential harm to human health and the environment. This guide provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be performed within a chemical fume hood to minimize the risk of inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
Step-by-Step Disposal Protocol
Step 1: Waste Classification
All unused or excess this compound, as well as any materials contaminated with it (e.g., gloves, wipes, pipette tips), must be classified as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Choose a robust, leak-proof container that is compatible with quinoline derivatives.[1] The container must have a secure, tight-fitting lid.[1]
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container.[1] The label must include the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific location of origin (e.g., building and room number).
-
Step 3: Waste Segregation and Accumulation
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.
-
Accumulate Safely: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] The storage area should have secondary containment to mitigate potential spills.[1]
Step 4: Decontamination of Empty Containers and Glassware
-
Triple Rinse: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[1]
-
Glassware Cleaning: Laboratory glassware that has come into contact with the compound should also be triple-rinsed, with the rinsate collected as hazardous waste, before undergoing standard washing procedures.
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1] It is imperative to follow their specific procedures for waste removal requests.[1] Never attempt to transport hazardous waste off-site yourself.[1]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
No quantitative data regarding disposal limits or concentrations were found in the search results. Disposal procedures are based on the hazardous nature of the chemical class.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Disposal Method | Licensed Professional Waste Disposal Service |
| Container Rinsing | Triple Rinse with Solvent |
| Rinsate Disposal | Collect as Hazardous Waste |
References
Personal protective equipment for handling 5-Methoxyquinolin-4-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxyquinolin-4-ol was not located. The following guidance is based on safety protocols for structurally similar quinoline derivatives. Researchers must conduct a thorough, compound-specific risk assessment before handling this chemical. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory conduct.
Hazard Identification and Classification
Based on data from analogous quinoline compounds, this compound is anticipated to present the following hazards:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][4]
-
Carcinogenicity and Mutagenicity: Based on data for quinoline, it may be suspected of causing cancer and genetic defects.[3]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][5][6][7] | OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene rubber).[1][5][6] | Inspect gloves for any signs of degradation or punctures before each use.[1][5][6] |
| Skin and Body Protection | Laboratory coat (long-sleeved, knee-length). A chemical-resistant apron is recommended when handling larger quantities.[1][5][6] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated.[1][6] All handling should ideally occur in a certified chemical fume hood.[3][6] | For solid, powdered form, an N95 or higher particulate respirator is recommended. For solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for maintaining a safe laboratory environment when handling this compound.
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemically resistant gloves, and chemical splash goggles.[5][6]
-
Engineering Controls: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6] Confirm that an eyewash station and safety shower are readily accessible.[6]
-
-
Chemical Handling:
-
Cleanup and Decontamination:
-
All glassware and surfaces that have come into contact with this compound should be decontaminated with a suitable solvent (e.g., acetone or ethanol), which should then be collected as hazardous waste.[8]
-
In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure safety and environmental compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[5][6]
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[6][8] The label should include the full chemical name and associated hazard warnings.[6]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3][6][8]
-
Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
